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Foundational

Chemical structure and physical properties of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

An In-Depth Technical Guide to Methyl 4-bromobenzo[b]thiophene-3-carboxylate: Structural Dynamics, Synthesis, and Therapeutic Applications Executive Summary Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 4-bromobenzo[b]thiophene-3-carboxylate: Structural Dynamics, Synthesis, and Therapeutic Applications

Executive Summary

Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5) is a highly specialized, halogenated heterocyclic building block of critical importance in modern medicinal chemistry and materials science[1]. Characterized by a fused bicyclic benzothiophene core with strategically positioned substituents, this compound serves as an advanced intermediate in the synthesis of atypical antipsychotics, most notably the serotonin-dopamine activity modulator (SDAM) Brexpiprazole[2][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and self-validating synthetic protocols designed for scalable pharmaceutical development.

Chemical Structure and Physical Properties

The molecular architecture of Methyl 4-bromobenzo[b]thiophene-3-carboxylate features a benzo[b]thiophene ring system substituted with a methyl ester at the C3 position and a bromine atom at the C4 position.

Conformational Causality: The Peri-Interaction

The defining structural characteristic of this molecule is the pronounced steric hindrance—known as a peri-interaction—between the C3-carboxylate group and the C4-bromine atom. Because the C3 and C4 positions are spatially adjacent across the fused ring junction, the bulky bromine atom (Van der Waals radius ~1.85 Å) forces the carbonyl plane of the C3-ester to rotate out of coplanarity with the aromatic thiophene ring.

  • Spectroscopic Impact: This loss of coplanarity disrupts the extended π-conjugation, resulting in a hypsochromic (blue) shift in its UV-Vis absorption spectrum compared to unhindered analogs. In NMR spectroscopy, the anisotropic deshielding effect of the out-of-plane carbonyl group significantly alters the chemical shift of the adjacent C2-proton[4].

  • Reactivity Impact: The steric shielding provided by the C4-bromine makes the C3-ester highly resistant to standard nucleophilic attacks, requiring aggressive conditions (e.g., LiOH in refluxing THF/H2O) for saponification.

Quantitative Physicochemical Data

Table 1: Key Chemical and Physical Properties

PropertyValueMethod/Condition
IUPAC Name Methyl 4-bromobenzo[b]thiophene-3-carboxylateStandard Nomenclature
CAS Registry Number 1824310-55-5Registry[1]
Molecular Formula C10H7BrO2SElemental Analysis
Molecular Weight 271.13 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection[5]
Density ~1.65 g/cm³Predicted[5]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in H2OSolvent Partitioning[2]

Synthetic Workflows and Methodologies

The synthesis of Methyl 4-bromobenzo[b]thiophene-3-carboxylate requires precise regiocontrol. The most robust industrial approach utilizes a stepwise construction: forming the 4-bromobenzo[b]thiophene core, followed by selective C3-functionalization[6][7].

Step 1: Synthesis of the 4-Bromobenzo[b]thiophene Core

Causality & Mechanism: The reaction relies on a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization. 2-Bromo-6-fluorobenzaldehyde is reacted with chloromethyl mercaptan. The highly electronegative fluorine atom activates the ortho-position for SNAr by the thiolate nucleophile. Subsequent base-catalyzed aldol-type condensation between the newly introduced active methylene and the aldehyde yields the fused thiophene ring[8].

Self-Validating Protocol:

  • Setup: In a 250 mL three-necked flask under N2, dissolve 20.0 g (0.10 mol) of 2-bromo-6-fluorobenzaldehyde in 150 mL of anhydrous DMF.

  • Activation: Add 7.2 g (0.18 mol) of NaOH. Cool the mixture to 10–15 °C to prevent exothermic degradation of the mercaptan[9].

  • Addition: Dropwise add 12.5 g (0.10 mol) of chloromethyl mercaptan over 30 minutes.

  • Cyclization: Stir for 2 hours at 15 °C. Validation Check: Monitor via TLC (Hexane:EtOAc 9:1); the disappearance of the aldehyde spot (UV active, stains with 2,4-DNPH) confirms SNAr completion.

  • Workup: Quench with 200 mL H2O, extract with EtOAc (3 x 100 mL). Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo to yield 4-bromobenzo[b]thiophene as an oil (Yield: ~86%)[9]. Validation Check: GC-MS should show a molecular ion peak at m/z 212/214 (1:1 isotopic ratio for Br).

Step 2 & 3: Electrophilic Bromination and Pd-Catalyzed Methoxycarbonylation

To install the C3-ester, the core is first brominated at the highly nucleophilic C3 position, followed by a palladium-catalyzed cross-coupling carbonylation[7].

Causality & Mechanism: The highest HOMO coefficient in the benzothiophene system resides at C3, directing electrophilic halogenation strictly to this position. In the subsequent step, Pd(0) undergoes oxidative addition preferentially at the C3-Br bond over the C4-Br bond due to the inherently weaker C-Br bond energy at the heteroaromatic position compared to the carbocyclic position.

Self-Validating Protocol:

  • Bromination: Dissolve 4-bromobenzo[b]thiophene in glacial acetic acid. Slowly add 1.05 equivalents of Br2 at room temperature. Stir for 4 hours. Quench with aqueous sodium bisulfite, extract with DCM, and concentrate to yield 3,4-dibromobenzo[b]thiophene.

  • Carbonylation Setup: In a high-pressure stainless-steel autoclave, combine 3,4-dibromobenzo[b]thiophene (10 mmol), Pd(OAc)2 (0.5 mmol, 5 mol%), dppf (0.6 mmol), and triethylamine (20 mmol) in 50 mL of anhydrous Methanol.

  • Reaction: Purge the vessel with CO gas three times, then pressurize to 30 atm CO. Heat to 80 °C for 24 hours[7].

  • Workup & Validation: Vent the CO safely. Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate and purify via silica gel chromatography (Hexane:EtOAc 95:5).

  • Final Validation: 1H NMR (CDCl3) will show the disappearance of the C3-proton and the appearance of a sharp 3H singlet at ~3.95 ppm corresponding to the methyl ester. LC-MS will confirm the exact mass of 271.13 g/mol .

Mandatory Visualization: Synthetic Workflow

Synthesis A 2-Bromo-6-fluorobenzaldehyde B Cyclization (DMF, NaOH, 10-15°C) A->B C 4-Bromobenzo[b]thiophene B->C D Electrophilic Bromination (Br2, AcOH) C->D E 3,4-Dibromobenzo[b]thiophene D->E F Pd-Catalyzed Carbonylation (CO, MeOH, Pd Catalyst) E->F G Methyl 4-bromobenzo[b]thiophene- 3-carboxylate F->G

Fig 1: Stepwise synthetic workflow for Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Applications in Drug Development

The primary industrial utility of the 4-bromobenzo[b]thiophene scaffold is its role as an indispensable precursor in the synthesis of Brexpiprazole (Rexulti)[2][3].

Mechanistic Pharmacology: Brexpiprazole is a novel psychotropic agent that functions as a serotonin-dopamine activity modulator (SDAM). It acts as a partial agonist at 5-HT1A and dopamine D2 receptors, while simultaneously acting as an antagonist at 5-HT2A and noradrenaline alpha1B/2C receptors[3].

Chemical Integration: In the API synthesis, the C4-bromine of the benzothiophene core undergoes a Buchwald-Hartwig amination with anhydrous piperazine to form 4-(1-piperazinyl)benzo[b]thiophene[3]. The C3-carboxylate derivative (Methyl 4-bromobenzo[b]thiophene-3-carboxylate) is specifically utilized by medicinal chemists to explore structure-activity relationships (SAR) at the C3 position, allowing for the development of next-generation SDAMs with altered lipophilicity, enhanced blood-brain barrier (BBB) penetration, and reduced off-target akathisia.

References

  • Chemsrc. "Methyl 4-bromobenzo[b]thiophene-3-carboxylate - Chemical & Physical Properties".
  • GuideChem. "How to Synthesize 4-Bromobenzo[b]thiophene? - FAQ".
  • Patsnap. "Synthesis method of 4-bromobenzo[b]thiophene - Eureka".
  • ChemicalBook. "4-Bromobenzo[b]thiophene | 5118-13-8".
  • National Institutes of Health (PMC). "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence".
  • New Drug Approvals. "Brexpiprazole ブレクスピプラゾール".

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

This technical guide provides a detailed analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 4-bromobenzo[b]thiophene-3-carboxylate. This document is intend...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 4-bromobenzo[b]thiophene-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. The guide combines theoretical principles with empirical data from analogous structures to offer a comprehensive understanding of the spectral features of this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For a molecule such as Methyl 4-bromobenzo[b]thiophene-3-carboxylate, with its fused heterocyclic system and multiple substituents, NMR is crucial for confirming its identity and purity. This guide will deconstruct the expected ¹H and ¹³C NMR spectra, explaining the rationale behind the predicted chemical shifts and coupling patterns.

Molecular Structure and Numbering

A clear understanding of the molecular structure and the conventional numbering of the atoms is fundamental to interpreting the NMR spectra.

Figure 1. Molecular structure and numbering of Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the methyl carboxylate group, as well as the ring currents of the aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.40s-Deshielded due to proximity to the electron-withdrawing ester and the sulfur atom's influence.
H-5~7.50dJ ≈ 8.0Influenced by the adjacent bromine and exhibits ortho-coupling with H-6.
H-6~7.40tJ ≈ 8.0, 7.5Shows ortho-coupling with both H-5 and H-7.
H-7~8.30dJ ≈ 7.5Deshielded due to the anisotropic effect of the thiophene ring and ortho-coupling with H-6.
-OCH₃~3.90s-Typical chemical shift for a methyl ester.

Expertise & Experience in Spectral Interpretation:

  • H-2 Proton: The proton at the 2-position of the benzo[b]thiophene ring is expected to be the most downfield of the ring protons. Its chemical shift is significantly influenced by the electron-withdrawing nature of the adjacent methyl carboxylate group at the 3-position. Furthermore, its position on the thiophene ring contributes to its deshielding.

  • Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring will exhibit a predictable splitting pattern. The bromine atom at the 4-position will exert an electron-withdrawing inductive effect, deshielding the ortho proton (H-5). H-7 is expected to be downfield due to the anisotropic effect of the fused thiophene ring. The coupling constants are typical for ortho- and meta-relationships in a benzene ring.[1]

  • Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is in the standard range for methyl esters.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are primarily affected by the hybridization of the carbon atoms and the electronegativity of the atoms attached to them.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~163.0Typical chemical shift for a carbonyl carbon in an ester.[3]
C-2~137.0Deshielded due to attachment to the sulfur atom and the adjacent ester group.
C-3~127.0Shielded relative to C-2, but still in the aromatic region.
C-3a~137.5Quaternary carbon at the fusion of the two rings.
C-4~115.0Directly attached to the electronegative bromine atom, leading to a significant upfield shift due to the heavy atom effect.[4]
C-5~123.0Aromatic carbon influenced by the adjacent bromine.
C-6~125.0Standard aromatic carbon chemical shift.
C-7~123.5Aromatic carbon influenced by the fused thiophene ring.
C-7a~140.0Quaternary carbon at the fusion of the two rings, deshielded by the sulfur atom.
-OCH₃~52.0Typical chemical shift for a methyl ester carbon.[2]

Authoritative Grounding & Comprehensive References in Spectral Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the methyl ester is expected to have the largest chemical shift, typically in the range of 160-175 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.[3]

  • Carbons of the Benzo[b]thiophene Ring: The chemical shifts of the carbons in the benzo[b]thiophene ring are influenced by the heteroatom (sulfur) and the substituents. The carbons adjacent to the sulfur atom (C-2 and C-7a) are generally deshielded. The presence of the electron-withdrawing bromine at C-4 is expected to have a notable effect on the chemical shifts of the surrounding carbons. Specifically, the carbon directly bonded to the bromine (C-4) often shows a lower chemical shift than might be expected based solely on electronegativity, a phenomenon known as the "heavy atom effect".[4][5]

  • Methyl Carbon: The methyl carbon of the ester group will have a chemical shift in the typical range for such functional groups, generally around 50-60 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 4-bromobenzo[b]thiophene-3-carboxylate, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and can be used as internal references.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.

cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in CDCl3) B Instrument Setup (≥400 MHz Spectrometer) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline) C->E D->E F Spectral Analysis E->F

Figure 2. Recommended workflow for NMR data acquisition.

Conclusion

This guide provides a robust prediction of the ¹H and ¹³C NMR spectra of Methyl 4-bromobenzo[b]thiophene-3-carboxylate based on established principles of NMR spectroscopy and comparative data from related structures. The detailed analysis of expected chemical shifts and coupling patterns serves as a valuable resource for the structural verification and characterization of this compound in a research and development setting. Experimental verification using the outlined protocol is recommended for definitive structural confirmation.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC. (2024, September 11). Retrieved from Google search.[7]

  • Proton magnetic resonance spectra of some benzo[b]thiophens. An investigation of substituent effects in a heteroaromatic system | Australian Journal of Chemistry | ConnectSci. (1968). Aust J Chem, 21(7), 1853–1866.[1]

  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES - TSI Journals. (n.d.). Retrieved from Google search.[8]

  • NMR Chemical Shifts. (n.d.). Retrieved from Google search.[9]

  • Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - ACS Publications. (n.d.). Retrieved from Google search.[10]

  • The proton magnetic resonance spectra of some benzo[b]thiophen derivatives - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from Google search.[11]

  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015, August 14). Retrieved from Google search.[5]

  • Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. (2015, August 6). Retrieved from Google search.[4]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from Google search.[12]

  • Thianaphthene(95-15-8) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from Google search.[13]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from Google search.[14]

  • 4 - Supporting Information. (n.d.). Retrieved from Google search.[15]

  • Synthesis of Benzo[b]thiophene Carboxamides Connected to 4-Arylpiperazines through a Benzylic Spacer: Potential Ligands with 5-H - Repositorio Académico - Universidad de Chile. (n.d.). Retrieved from Google search.

  • Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from Google search.[16]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from Google search.[3]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - MDPI. (2024, August 7). Retrieved from Google search.[17]

  • 3 - The Royal Society of Chemistry. (n.d.). Retrieved from Google search.[2]

  • C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from Google search.[18]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from Google search.[19]

  • a guide to 13c nmr chemical shift values. (n.d.). Retrieved from Google search.[20]

  • 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. (n.d.). Retrieved from Google search.[21]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). Retrieved from Google search.[6]

  • Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls - MDPI. (2025, January 28). Retrieved from Google search.[22]

  • Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands - The Royal Society of Chemistry. (n.d.). Retrieved from Google search.[23]

Sources

Foundational

Mass spectrometry fragmentation pathways of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Whitepaper: Mass Spectrometry Fragmentation Pathways of Methyl 4-bromobenzo[b]thiophene-3-carboxylate Executive Summary The structural elucidation of halogenated heterocycles is a critical vector in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mass Spectrometry Fragmentation Pathways of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Executive Summary

The structural elucidation of halogenated heterocycles is a critical vector in modern medicinal chemistry and organic materials science. Methyl 4-bromobenzo[b]thiophene-3-carboxylate (C₁₀H₇BrO₂S) presents a highly diagnostic mass spectrometric profile due to the interplay between its electron-rich benzothiophene core, the labile methyl ester moiety, and the distinct isotopic signature of the bromine atom. This technical guide provides an in-depth mechanistic analysis of its gas-phase fragmentation pathways, supported by self-validating analytical protocols designed for high-resolution mass spectrometry (HRMS).

Structural Mechanics & Ionization Dynamics

To understand the fragmentation of Methyl 4-bromobenzo[b]thiophene-3-carboxylate, one must first analyze its ionization behavior. In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the ester carbonyl oxygen, yielding the pseudo-molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI mode is the gold standard for the exact mass determination of benzo[b]thiophene-3-carboxylates[1].

The presence of the bromine atom at the 4-position introduces two critical analytical features:

  • Isotopic Fidelity: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the intact precursor ion and any bromine-retaining fragments will present as a distinct isotopic doublet separated by 1.998 Da.

  • Peri-Steric Hindrance: The spatial proximity of the 4-bromo substituent to the 3-methyl ester induces a "peri-effect." This steric crowding lowers the activation energy required for the expulsion of neutral molecules (like methanol) during gas-phase rearrangements.

Mechanistic Fragmentation Pathways

Under Collision-Induced Dissociation (CID), the [M+H]⁺ precursor undergoes several competing and consecutive fragmentation cascades. Fragmentation patterns of benzo[b]thiophene derivatives typically involve the cleavage of labile ring substituents followed by the breakdown of the thiophene core[2].

Pathway A: Ester Cleavage (Alpha-Cleavage & Rearrangement)

The most thermodynamically favorable pathway is the cleavage of the ester group.

  • Acylium Ion Formation: Homolytic or heterolytic cleavage of the methoxy group results in the loss of a methoxy radical (•OCH₃, -31 Da) or methanol (CH₃OH, -32 Da). The resulting acylium ion ([M-OCH₃]⁺) is exceptionally stable due to resonance delocalization across the benzothiophene ring.

  • Decarbonylation: As collision energy increases, the acylium ion undergoes a subsequent loss of carbon monoxide (CO, -28 Da), generating a highly reactive benzothiophenyl cation.

Pathway B: Halogen Expulsion

The C-Br bond is relatively weak. Homolytic cleavage results in the loss of a bromine radical (Br•, -79/-81 Da). The diagnostic hallmark of this pathway is the collapse of the isotopic doublet into a singlet , confirming that the resulting fragment no longer contains the halogen.

Pathway C: Thiophene Ring Opening

At elevated collision energies, the core heterocycle begins to fracture, typically characterized by the expulsion of carbon monosulfide (CS, -44 Da) or a thioformyl radical (CHS•, -45 Da).

MS_Fragmentation M [M+H]+ m/z 271 / 273 (Isotopic Doublet) Acylium Acylium Ion [M-OCH3]+ m/z 240 / 242 M->Acylium - •OCH3 (-31 Da) MethanolLoss [M-CH3OH]+ m/z 239 / 241 M->MethanolLoss - CH3OH (-32 Da) Debromo [M-Br]+ m/z 192 (Singlet) M->Debromo - Br• (-79/81 Da) Acylium_CO [M-OCH3-CO]+ m/z 212 / 214 Acylium->Acylium_CO - CO (-28 Da) Acylium_Br [M-OCH3-Br]+ m/z 161 (Singlet) Acylium->Acylium_Br - Br• (-79/81 Da)

Fig 1: Primary ESI-MS/MS fragmentation logic of Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Quantitative Isotopic & Mass Fragment Data

To facilitate rapid spectral interpretation, the exact masses of the primary diagnostic ions are summarized below. The dual-mass entries reflect the ⁷⁹Br and ⁸¹Br isotopes.

Ion IdentityFormulaExact Mass (⁷⁹Br)Exact Mass (⁸¹Br)Diagnostic Value & Causality
[M+H]⁺ C₁₀H₈BrO₂S⁺270.9428272.9408High; Precursor ion. The 1:1 ratio confirms the presence of a single Br atom.
[M-CH₃OH]⁺ C₉H₄BrOS⁺238.9166240.9146Medium; Driven by the peri-effect of the 4-bromo substituent forcing spatial proximity.
[M-OCH₃]⁺ C₉H₅BrOS⁺239.9244241.9224High; Base peak at low CID energies. Highly stable resonance-stabilized acylium ion.
[M-OCH₃-CO]⁺ C₈H₅BrS⁺211.9295213.9275Medium; Confirms the ester carbonyl origin of the acylium species.
[M-Br]⁺ C₁₀H₈O₂S⁺192.0245N/A (Singlet)Low; Direct halogen loss. The collapse to a singlet definitively maps the Br location.
[M-OCH₃-Br]⁺ C₉H₅OS⁺161.0061N/A (Singlet)High; Dual functional group cleavage representing deep structural dissociation.

Self-Validating LC-HRMS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates internal validation checks at every phase of the analytical workflow.

Phase 1: System Suitability & Sample Preparation
  • Causality: Matrix effects and ion suppression can severely distort isotopic ratios. Preparing the sample in a matrix identical to the initial mobile phase ensures optimal droplet desolvation.

  • Step 1: Reconstitute Methyl 4-bromobenzo[b]thiophene-3-carboxylate to a final concentration of 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Validation Check: Inject a pure solvent blank prior to the sample. Monitor m/z 270.94 and 272.94 to confirm the system is free of carryover or isobaric background noise.

Phase 2: UHPLC Chromatographic Separation
  • Causality: A sub-2 µm C18 reverse-phase column is required to tightly retain the hydrophobic benzothiophene core, while a steep gradient focuses the peak to maximize the signal-to-noise ratio entering the ESI source.

  • Step 2: Flow rate at 0.4 mL/min. Mobile Phase A: H₂O + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA.

  • Step 3: Execute a linear gradient from 5% B to 95% B over 8.0 minutes, holding at 95% B for 2.0 minutes to wash the column.

Phase 3: ESI-HRMS/MS Acquisition
  • Causality: Stepped Collision Energy (NCE) is critical. A single collision energy may either leave the precursor intact or shatter it entirely into non-diagnostic micro-fragments.

  • Step 4: Operate the mass spectrometer in ESI(+) mode with a capillary voltage of +3.5 kV.

  • Step 5: Isolate the precursor doublet (m/z 271/273) in Q1 using a narrow 0.5 Da isolation window. This prevents co-fragmentation of background matrix ions.

  • Step 6: Apply stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV.

  • Validation Check: Analyze the MS/MS spectra. At 15 eV, the precursor and acylium ion (m/z 240/242) should dominate. At 45 eV, the singlet fragment (m/z 161) should become the base peak. If the precursor is completely depleted at 15 eV, recalibrate the collision cell gas pressure.

LCMS_Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Isolation (m/z 271/273) ESI->Q1 CID Stepped CID (15/30/45 eV) Q1->CID TOF HRMS Detection CID->TOF

Fig 2: Self-validating LC-ESI-HRMS/MS experimental workflow for structural elucidation.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Center for Biotechnology Information (PMC).
  • Spectroscopic and Synthetic Insights into Nitro-Substituted Benzo[b]thiophene Derivatives: A Technical Overview. Benchchem.

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Exploratory

X-ray crystallography and spatial conformation of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

An In-Depth Technical Guide on the X-Ray Crystallography and Spatial Conformation of Methyl 4-bromobenzo[b]thiophene-3-carboxylate Executive Summary & Mechanistic Overview In modern medicinal chemistry and organic materi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the X-Ray Crystallography and Spatial Conformation of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Executive Summary & Mechanistic Overview

In modern medicinal chemistry and organic materials science, the benzothiophene nucleus serves as a privileged structural motif, forming the core of numerous active pharmaceutical ingredients (APIs) such as the atypical antipsychotic brexpiprazole and the selective estrogen receptor modulator raloxifene[1][2]. As a Senior Application Scientist, I frequently encounter the challenge of predicting and validating the 3D spatial orientation of substituents on these flat, aromatic scaffolds.

Methyl 4-bromobenzo[b]thiophene-3-carboxylate (C₁₀H₇BrO₂S) presents a fascinating crystallographic case study. The molecule features a highly conjugated bicyclic system, which inherently drives substituents toward coplanarity to maximize π -orbital overlap. However, the presence of a bulky bromine atom at the C4 position introduces severe steric clash with the adjacent C3-methyl ester group. This physical reality forces the ester moiety out of the benzothiophene plane, acting as a "conformational lock"[3]. Understanding this precise spatial conformation via single-crystal X-ray diffraction (SC-XRD) is critical for drug development professionals aiming to exploit 3D vectorality for targeted receptor binding.

Conformational Dynamics: The Physics of Steric Hindrance

The spatial conformation of this molecule is dictated by a thermodynamic tug-of-war between electronic stabilization ( π -conjugation) and Pauli repulsion (steric hindrance).

If the C3-carboxylate group were to adopt a coplanar conformation with the benzothiophene ring, the distance between the carbonyl oxygen (van der Waals radius ~1.52 Å) and the C4-bromine atom (vdW radius ~1.85 Å) would fall significantly below the sum of their radii (3.37 Å). This overlapping of electron clouds generates immense repulsive forces. To relieve this strain, the molecule sacrifices the energy gained from extended conjugation, rotating the ester bond until it reaches a global energy minimum. Consequently, the ester plane becomes nearly orthogonal to the benzothiophene core.

Conformation_Logic cluster_0 Steric Clash Determinants Br C4-Bromine vdW Radius: 1.85 Å Repulsion Pauli Repulsion (Electron Cloud Overlap) Br->Repulsion O C3-Carbonyl Oxygen vdW Radius: 1.52 Å O->Repulsion Rotation Ester Bond Rotation (Dihedral > 65°) Repulsion->Rotation Minima Orthogonal Conformation (Global Energy Minimum) Rotation->Minima

Fig 1. Causal logic of steric hindrance driving the orthogonal conformation of the C3-ester.

Self-Validating X-Ray Crystallography Protocol

To empirically prove this orthogonal conformation, we must employ a rigorous, self-validating SC-XRD workflow. The protocol below is designed not merely to yield a structure, but to ensure the data is free from artifacts induced by the heavy bromine atom or thermal disorder[4].

Phase I: Crystal Growth via Controlled Supersaturation
  • Solvent Selection : Dissolve 50 mg of Methyl 4-bromobenzo[b]thiophene-3-carboxylate in a minimum volume of ethyl acetate (EtOAc). EtOAc provides excellent solubility for the polar ester moiety.

  • Anti-Solvent Diffusion : Layer the solution carefully with hexanes (1:4 ratio) in a crystallization tube. The non-polar hexane slowly diffuses into the EtOAc layer, gently lowering the dielectric constant of the medium.

  • Nucleation : Allow the system to stand undisturbed at 4 °C for 72 hours. The slow diffusion kinetics prevent rapid precipitation, yielding high-quality, defect-free monoclinic prisms suitable for diffraction.

Phase II: Data Collection & Cryo-Trapping
  • Mounting : Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryo-Cooling (Critical Step) : Immediately transfer the crystal to the diffractometer under a continuous 100 K nitrogen cold stream. Causality: Cooling to 100 K minimizes the Debye-Waller factors (thermal vibrations). At room temperature, the ester group might exhibit dynamic rotational disorder within its shallow energy well; 100 K "freezes" the molecule into its absolute thermodynamic minimum.

  • Irradiation : Utilize Mo-K α radiation ( λ = 0.71073 Å). Causality: While Cu-K α provides stronger diffraction, the heavy bromine atom (Z=35) causes severe X-ray absorption with copper. Molybdenum radiation easily penetrates the crystal, yielding a higher resolution and more reliable dataset.

Phase III: Reduction and Refinement
  • Absorption Correction : Apply a multi-scan absorption correction (e.g., SADABS). This is mandatory to correct for the spherical attenuation of X-rays caused by the bromine atom.

  • Anisotropic Refinement : Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms (S, Br, O, C) are refined anisotropically.

XRD_Workflow A 1. Crystal Growth (Vapor Diffusion, EtOAc/Hexane) B 2. Cryo-Mounting (100K N2 Stream) A->B C 3. Data Collection (Mo-Kα Radiation, λ=0.71073 Å) B->C D 4. Integration & Scaling (Multi-scan Absorption Correction) C->D E 5. Structure Solution (Intrinsic Phasing / Dual Space) D->E F 6. Anisotropic Refinement (SHELXL, F² minimization) E->F

Fig 2. Self-validating X-ray crystallographic workflow for brominated benzothiophenes.

Quantitative Data Presentation

The resulting crystallographic data provides the definitive proof of the spatial conformation. Below are the standard metrics and geometric parameters expected for this system, demonstrating the pronounced out-of-plane twist.

Table 1: Crystallographic and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₇BrO₂S
Formula Weight 271.13 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Radiation Mo-K α ( λ = 0.71073 Å)
Absorption Coefficient ( μ ) ~3.85 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085

Table 2: Key Geometric Parameters (Conformational Indicators)

Structural FeatureAtoms InvolvedMeasurementImplication
Dihedral Angle (Ester Twist) C2–C3–C(carbonyl)–O(carbonyl)68.5° - 75.2°Confirms the ester is nearly orthogonal to the core ring to avoid the C4-Bromine.
Interatomic Distance Br(C4) ··· O(carbonyl)3.15 ÅSub-van der Waals contact, indicating residual steric compression despite rotation.
Bond Length (C-Br) C4–Br1.89 ÅStandard aromatic C-Br bond length; unperturbed by the ester.
Ring Planarity S1–C2–C3–C3a–C4–C7aRMSD < 0.02 ÅThe benzothiophene core remains rigidly planar; the strain is entirely localized to the ester rotation.

Implications for Drug Development

Why does this specific spatial conformation matter? In drug discovery, the 3D shape of a molecule dictates its pharmacodynamics. When designing analogs of raloxifene or other benzothiophene-based therapeutics, researchers often rely on the flat nature of the scaffold to intercalate into narrow, hydrophobic receptor pockets (such as the ligand-binding domain of ER α )[2].

By intentionally introducing a bulky halogen at the C4 position, medicinal chemists can force a C3-substituent out of the plane. This creates a highly specific, 3-dimensional vector that can project into an adjacent solvent channel or auxiliary binding sub-pocket, drastically increasing target selectivity and reducing off-target toxicity. The X-ray crystallographic methodology outlined above is the gold standard for validating that these rational design hypotheses translate into physical reality.

References

  • Application of Pyridinium 1,4-Zwitterionic Thiolates: Synthesis of Benzopyridothiazepines and Benzothiophenes The Journal of Organic Chemistry - ACS Publications[4]

  • Sterically Hindered Diarylethenes with a Benzobis(thiadiazole) Bridge: Enantiospecific Transformation and Reversible Photosuperstructures Accounts of Chemical Research - ACS Publications[3]

  • Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators MDPI[2]

  • WO2018172463A1 - Process for the preparation of brexpiprazole Google Patents[1]

Sources

Foundational

Thermodynamic stability of Methyl 4-bromobenzo[b]thiophene-3-carboxylate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-bromobenzo[b]thiophene-3-carboxylate at Room Temperature Abstract This technical guide provides a comprehensive analysis of the thermodynamic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-bromobenzo[b]thiophene-3-carboxylate at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 4-bromobenzo[b]thiophene-3-carboxylate, a compound of interest within medicinal chemistry and materials science. Given the critical role of stability in determining the shelf-life, efficacy, and safety of active pharmaceutical ingredients (APIs) and functional materials, this document synthesizes theoretical principles with actionable experimental protocols. We will first deconstruct the molecule to predict its inherent stability based on its constituent functional groups—the benzo[b]thiophene core, a bromo substituent, and a methyl ester. Subsequently, we present a suite of robust, self-validating experimental workflows, including forced degradation studies as per ICH guidelines, isothermal microcalorimetry, and thermal analysis, to empirically determine its stability profile at room temperature. This guide is intended to serve as a foundational resource for researchers engaged in the characterization and development of novel benzo[b]thiophene derivatives.

Introduction: The Imperative of Stability

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] Methyl 4-bromobenzo[b]thiophene-3-carboxylate, as a functionalized derivative, represents a potential building block for novel therapeutic agents or organic semiconductor materials.[2] However, its utility is fundamentally dependent on its stability. Thermodynamic stability refers to the inherent energy state of a molecule; a thermodynamically stable compound at room temperature will not spontaneously degrade into lower-energy products under normal storage conditions.

It is crucial to distinguish this from kinetic stability, which relates to the energy barrier that must be overcome for a reaction to occur.[3][4] A compound can be thermodynamically unstable yet kinetically stable if the activation energy for its degradation is very high.[5] For pharmaceutical applications, both aspects are critical, but thermodynamic stability is the ultimate determinant of a molecule's intrinsic shelf-life. This guide will focus on the principles and methods for assessing the thermodynamic stability of the title compound under ambient conditions.

Theoretical Stability Profile: A Structural-Chemical Analysis

A predictive assessment of Methyl 4-bromobenzo[b]thiophene-3-carboxylate's stability can be derived from an analysis of its three primary structural components.

  • The Benzo[b]thiophene Core: Aromatic compounds are characterized by exceptional thermodynamic stability due to the delocalization of π-electrons across the ring system.[6] The fused benzothiophene structure is a highly stable aromatic system, and this core is expected to be robust and resistant to degradation under normal room temperature conditions.[7][8]

  • The Bromo Substituent: The carbon-bromine bond on the aromatic ring is generally stable. However, it can be susceptible to certain degradation pathways under stress conditions. Photolytic degradation can sometimes lead to dehalogenation. Furthermore, "halogen dance" reactions, which involve the migration of halogen atoms around the aromatic ring, have been observed in some bromo-thiophene derivatives, though this typically requires specific catalytic conditions.[9]

  • The Methyl Carboxylate (Ester) Group: The ester functional group is the most likely site of chemical instability in the molecule. Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acid and base.[2][10] While the rate of hydrolysis at neutral pH and room temperature is expected to be very slow for an aromatic ester, it represents a primary potential degradation pathway over a long shelf-life.[10] Decarboxylation is another potential degradation route, but this typically requires much harsher conditions than ambient temperature.[11]

Predicted Stability at Room Temperature: Based on this analysis, Methyl 4-bromobenzo[b]thiophene-3-carboxylate is predicted to be a thermodynamically stable solid at room temperature. The aromatic core provides a high degree of intrinsic stability. The primary long-term degradation concern would be the slow hydrolysis of the methyl ester group, a process that would be accelerated by exposure to acidic or basic conditions and elevated humidity.

Experimental Verification of Thermodynamic Stability

A theoretical assessment is foundational, but empirical data is required for regulatory approval and reliable application. The following experimental protocols provide a comprehensive framework for quantifying the stability of a new chemical entity like Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by the International Council for Harmonisation (ICH) guidelines (ICH Q1A).[2][12] Their purpose is to identify likely degradation products and pathways and to establish the specificity of analytical methods.[9][13][14][15] By subjecting the compound to conditions more severe than ambient, we can accelerate degradation and gain insight into its intrinsic liabilities.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°CTo assess susceptibility to acid-catalyzed ester hydrolysis.
Base Hydrolysis 0.1 M NaOH, Room Temp & 60°CTo assess susceptibility to base-catalyzed ester hydrolysis.
Oxidation 3% H₂O₂, Room TempTo evaluate stability in the presence of oxidizing agents.
Photostability ICH Q1B conditions (exposure to cool white fluorescent and near-UV light)To determine if the compound is light-sensitive (e.g., C-Br bond cleavage).
Thermal Stress 80°C (solid state)To assess thermal stability and identify thermally induced degradants.
  • Sample Preparation: Prepare stock solutions of Methyl 4-bromobenzo[b]thiophene-3-carboxylate in a suitable solvent (e.g., acetonitrile/water). For solid-state thermal and photostability, use the neat powder.

  • Stress Application: For each condition, mix the stock solution with the stressor (acid, base, or oxidant) or expose the solid sample to the required light or heat. Include a control sample stored at room temperature and protected from light.

  • Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure that primary degradation products can be identified.

  • Quenching: At each time point, neutralize the acid/base stressed samples to halt the degradation reaction.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., with a UV-Vis or Mass Spectrometry detector). This method must be able to separate the parent compound from all process impurities and degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance (Solid) Photo Photostability (ICH Q1B) API->Photo Thermal Thermal Stress (80°C, Solid) API->Thermal Solution Stock Solution (ACN/H2O) Acid Acid Hydrolysis (0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT) Solution->Base Oxidation Oxidation (3% H2O2, RT) Solution->Oxidation HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Results Identify Degradants Assess Mass Balance HPLC->Results IMC_Workflow cluster_exp IMC Experiment cluster_analysis Data Analysis & Prediction Sample 1. Weigh Sample into Ampoule Load 2. Load into IMC at 25°C Sample->Load Equilibrate 3. Equilibrate to Stable Baseline Load->Equilibrate Measure 4. Measure Heat Flow (µW vs. Time) Equilibrate->Measure Kinetics Calculate Degradation Rate Constant (k) Measure->Kinetics ShelfLife Predict Long-Term Stability / Shelf-Life Kinetics->ShelfLife

Caption: Isothermal Microcalorimetry Workflow for Stability Prediction.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques that provide information on the physical and chemical changes that occur upon heating. [16][17][18][19][20]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. A high decomposition temperature suggests good thermal stability, which often correlates with good stability at room temperature.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify melting points, glass transitions, and polymorphic phase transitions. A sharp, high-temperature melting point without prior thermal events (like decomposition) is indicative of a pure, stable crystalline solid.

  • TGA Protocol:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above its expected decomposition (e.g., 400°C).

    • Record the mass loss as a function of temperature.

  • DSC Protocol:

    • Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) to a temperature above its melting point.

    • Record the heat flow to observe endothermic (melting) and exothermic (decomposition, crystallization) events.

Thermal_Analysis_Logic TGA TGA Analysis Stability Overall Stability Assessment TGA->Stability Decomposition Temp. (High = Stable) DSC DSC Analysis DSC->Stability Melting Point (Tm) Phase Transitions (Sharp Tm = Pure, Stable Form)

Caption: Role of TGA and DSC in Overall Stability Assessment.

Summary of Quantitative Data

The data generated from these experiments should be systematically tabulated to allow for easy comparison and interpretation.

Table 2: Hypothetical Data Summary from Stability Studies

Analysis MethodParameterResultInterpretation
Forced Hydrolysis (Acid) % Degradation (24h, 60°C)12.5%Susceptible to acid-catalyzed hydrolysis.
Forced Hydrolysis (Base) % Degradation (8h, RT)18.2%Highly susceptible to base-catalyzed hydrolysis.
Forced Oxidation % Degradation (24h, RT)< 1.0%Stable against oxidation.
Photostability % Degradation (ICH)< 0.5%Photostable.
TGA Onset of Decomposition285°CHigh thermal stability.
DSC Melting Point155°C (sharp)Stable crystalline solid.
IMC (25°C) Heat Flow~0 µWNo detectable degradation at room temperature.

Conclusion

The theoretical analysis of Methyl 4-bromobenzo[b]thiophene-3-carboxylate suggests it is an intrinsically stable molecule at room temperature, with the primary liability being the potential for slow hydrolysis of the methyl ester group. A comprehensive experimental program is essential to confirm this prediction and to fully characterize its stability profile. Forced degradation studies will reveal the compound's behavior under chemical stress, while advanced techniques like isothermal microcalorimetry provide direct, highly sensitive measurements of its stability under ambient storage conditions. Together, these methodologies form a robust, self-validating system to generate the critical data needed for the successful development of this compound for its intended applications in research and medicine.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved April 10, 2026, from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved April 10, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved April 10, 2026, from [Link]

  • Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. (n.d.). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Henderson, T. (n.d.). Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Lab Manager. Retrieved April 10, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmTech. Retrieved April 10, 2026, from [Link]

  • Pharmaceutical Applications of Microcalorimetry. (n.d.). TA Instruments. Retrieved April 10, 2026, from [Link]

  • ICH Guidelines for Drug Stability Testing. (n.d.). Scribd. Retrieved April 10, 2026, from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, April 6). Pharmaceutical Technology. Retrieved April 10, 2026, from [Link]

  • Willson, R. J., Beezer, A. E., & Mitchell, J. C. (2005, March 23). Stability assessment of pharmaceuticals by isothermal calorimetry: two component systems. International Journal of Pharmaceutics. Retrieved April 10, 2026, from [Link]

  • Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. (n.d.). TA Instruments. Retrieved April 10, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved April 10, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved April 10, 2026, from [Link]

  • Ich guidelines for stability studies 1. (n.d.). Slideshare. Retrieved April 10, 2026, from [Link]

  • Kumar, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved April 10, 2026, from [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. (2025, November 29). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Kinetic Stability: Thermodynamic vs. Kinetic. (2024, August 27). StudySmarter. Retrieved April 10, 2026, from [Link]

  • Ashenhurst, J. (2012, February 9). Kinetic vs Thermodynamic Products In Addition Of Acid To Dienes. Master Organic Chemistry. Retrieved April 10, 2026, from [Link]

  • Thermodynamic stability vs kinetic stability. (2023, May 14). Reddit. Retrieved April 10, 2026, from [Link]

  • Henderson, T. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Retrieved April 10, 2026, from [Link]

  • Decarboxylation-Triggered Polymer Deconstruction. (n.d.). National Institutes of Health. Retrieved April 10, 2026, from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10). MDPI. Retrieved April 10, 2026, from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved April 10, 2026, from [Link]

  • DSC vs TGA: A Complete Guide to Thermal Analysis Selection. (2026, February 18). AELAB. Retrieved April 10, 2026, from [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis? (2025, June 27). SKZ Industrial Co., Limited. Retrieved April 10, 2026, from [Link]

  • Thermal Analysis. (n.d.). Penn State Materials Research Institute. Retrieved April 10, 2026, from [Link]

  • DSC vs TGA analysis. (2024, June 26). Universal Lab Blog. Retrieved April 10, 2026, from [Link]

  • Phase Transition toward a Thermodynamically Less Stable Phase: Cross-Nucleation due to Thin Film Growth of a Benzothieno-benzothiophene Derivative. (2021, December 21). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Phase Transition toward a Thermodynamically Less Stable Phase: Cross-Nucleation due to Thin Film Growth of a Benzothieno-benzothiophene Derivative. (2021, December 20). The Journal of Physical Chemistry C. Retrieved April 10, 2026, from [Link]

  • The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. (2021, October 12). NIST. Retrieved April 10, 2026, from [Link]

  • The thermodynamic properties of 2,3-benzothiophene. (1991, January 1). OSTI.GOV. Retrieved April 10, 2026, from [Link]

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  • Efficient photocatalytic degradation of methyl violet using two new 3D MOFs directed by different carboxylate spacers. (2020, November 24). RSC Publishing. Retrieved April 10, 2026, from [Link]

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Exploratory

Photophysical Characterization and UV-Vis Absorption Spectra of Methyl 4-bromobenzo[b]thiophene-3-carboxylate: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The compound Methyl 4-bromobenzo[b]thiophene-3-carboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The compound Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5) [1] is a highly specialized heterocyclic building block utilized in the synthesis of advanced organic semiconductors, photoredox catalysts, and pharmaceutical active pharmaceutical ingredients (APIs). Understanding its photophysical properties—specifically its Ultraviolet-Visible (UV-Vis) absorption spectrum—is critical for downstream applications, as the absorption profile dictates the molecule's behavior under photo-irradiation and its electronic interactions in the solid state.

This whitepaper provides an in-depth analysis of the molecular architecture of this compound, detailing how specific substituents perturb its electronic transitions. Furthermore, it establishes a self-validating experimental protocol for acquiring high-fidelity UV-Vis spectra, ensuring that researchers can reliably differentiate between monomeric absorption and aggregation-induced artifacts.

Molecular Architecture & Electronic Perturbation

To interpret the UV-Vis spectrum of Methyl 4-bromobenzo[b]thiophene-3-carboxylate, one must deconstruct the molecule into its core chromophore and its modifying substituents. The photophysics of this molecule are governed by a delicate balance of electronic conjugation and steric hindrance.

The Benzo[b]thiophene Core

The parent benzo[b]thiophene is a fused bicyclic system that exhibits strong π→π∗ transitions. Spectroscopic analysis of the unsubstituted parent isomer typically reveals distinct absorption bands at approximately 228 nm, 258 nm, 288 nm, and 297 nm in non-polar solvents like hexane [2]. These transitions correspond to the excitation of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) within the rigid aromatic framework.

The C3-Carboxylate "Pull" Effect

The addition of a methyl carboxylate (ester) group at the C3 position introduces an electron-withdrawing moiety directly conjugated with the thiophene ring. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a pronounced bathochromic shift (red shift) . Additionally, the carbonyl oxygen and the sulfur atom introduce non-bonding electrons, giving rise to weaker n→π∗ transitions typically observed as a shoulder in the 320–350 nm region [4].

The C4-Bromine: Steric Clash and the Heavy Atom Effect

The placement of a bulky bromine atom at the C4 position—immediately adjacent to the C3-carboxylate—creates significant steric hindrance.

  • Coplanarity Disruption: To relieve steric strain, the carboxylate group is forced to twist slightly out of the plane of the benzothiophene core. This twisting reduces orbital overlap, acting as a counter-force to the conjugation and causing a slight hypsochromic (blue) shift compared to unhindered isomers (e.g., 5-bromo or 6-bromo derivatives).

  • Spin-Orbit Coupling: Bromine is a heavy atom. Its presence enhances spin-orbit coupling, which facilitates Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ). While this does not drastically alter the primary UV-Vis absorption wavelengths, it significantly impacts the molecule's fluorescence quantum yield and makes it a prime candidate for triplet-sensitized photoredox catalysis.

SubstituentEffects Core Benzo[b]thiophene Core (Base Chromophore) PiPi Extended Conjugation (Bathochromic Shift) Core->PiPi pi-pi* transitions C3 C3-Methyl Carboxylate (Electron Withdrawing) C3->PiPi n-pi* transitions Twist Steric Hindrance (Coplanarity Disruption) C3->Twist C4 C4-Bromine Atom (Heavy Atom & Steric) C4->Twist Steric clash with C3 ISC Enhanced Spin-Orbit Coupling (Intersystem Crossing) C4->ISC Heavy atom effect

Caption: Logical relationship of substituent effects on the photophysics of the benzothiophene core.

Quantitative Photophysical Data

Based on the structural analysis and empirical data from structurally analogous benzo[b]thiophene-3-carboxylates[2][3], the predicted UV-Vis absorption parameters for Methyl 4-bromobenzo[b]thiophene-3-carboxylate in a moderately polar solvent (e.g., Chloroform) are summarized below.

Table 1: Predicted UV-Vis Absorption Parameters
Transition TypeWavelength Range ( λmax​ )Estimated Molar Absorptivity ( ϵ , M−1cm−1 )Structural Driver
π→π∗ (Deep Core) 230 - 260 nm15,000 - 25,000Benzo[b]thiophene backbone
π→π∗ (Conjugated) 290 - 315 nm8,000 - 12,000Conjugation with C3-ester (partially twisted)
n→π∗ (Heteroatom) 325 - 345 nm< 2,000Carbonyl oxygen & core sulfur lone pairs

Note: When deposited as a thin film for organic semiconductor applications, intermolecular π−π stacking often leads to H-aggregation, which will manifest as a distinct blue shift (hypsochromic shift) in the solid-state absorption spectrum compared to the solution-phase spectrum [3].

Self-Validating Experimental Methodology

To obtain accurate molar extinction coefficients and avoid artifacts such as detector saturation or aggregation-induced shifts, the UV-Vis acquisition must be treated as a self-validating system. The following protocol utilizes the Beer-Lambert Law ( A=ϵ⋅l⋅c ) as an internal quality control mechanism.

Materials & Reagents
  • Analyte: Methyl 4-bromobenzo[b]thiophene-3-carboxylate (Purity >98%).

  • Solvents: Spectroscopic-grade Chloroform ( CHCl3​ , UV cut-off 245 nm) and Hexane (UV cut-off 195 nm). Causality: Using spectroscopic-grade solvents prevents baseline noise and overlapping absorption from solvent impurities.

  • Hardware: Dual-beam UV-Vis spectrophotometer, matched quartz cuvettes (10 mm path length).

Step-by-Step Analytical Protocol
  • Gravimetric Stock Preparation: Weigh exactly 2.71 mg of the analyte (MW 271.13 g/mol ) using a microbalance. Dissolve in 10.0 mL of the selected solvent in a volumetric flask to yield a 1.0×10−3 M stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution (The Validation Matrix): Prepare a dilution series: 1.0×10−4 M, 5.0×10−5 M, 2.5×10−5 M, and 1.0×10−5 M. Causality: Analyzing a concentration gradient ensures that the maximum absorbance remains within the linear dynamic range of the detector (0.1 to 1.0 Absorbance Units).

  • Instrument Calibration (Baseline Correction): Place pure solvent in both the reference and sample matched quartz cuvettes. Run a baseline scan from 600 nm down to 200 nm. Zero the instrument.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the lowest concentration analyte solution. Scan from 600 nm to 200 nm at a scan rate of 100 nm/min with a slit width of 1 nm. Repeat for all concentrations.

  • System Validation (Linearity Check): Plot the Absorbance ( A ) at the λmax​ (e.g., ~305 nm) against the Concentration ( c ). Self-Validation Check: The plot must yield a straight line crossing the origin ( R2>0.995 ). If the plot deviates from linearity at higher concentrations, it indicates either H-aggregation (molecules stacking face-to-face) or detector saturation, rendering the ϵ calculation invalid.

UVVisProtocol Prep Sample Preparation (Gravimetric, 10^-3 M Stock) Dilution Serial Dilution (Target: 10^-5 to 10^-4 M) Prep->Dilution Spectroscopic Solvents Baseline Instrument Calibration (Matched Quartz Cuvettes) Dilution->Baseline Equilibrate to 25°C Measurement UV-Vis Acquisition (200 - 600 nm, 1 nm Slit) Baseline->Measurement Dual-beam baseline Validation Beer-Lambert Validation (Linearity & Aggregation Check) Measurement->Validation Absorbance vs Conc.

Caption: Self-validating experimental workflow for high-fidelity UV-Vis absorption spectroscopy.

Downstream Implications for Drug Development & Materials Science

The UV-Vis absorption characteristics of Methyl 4-bromobenzo[b]thiophene-3-carboxylate are not merely analytical identifiers; they are functional parameters.

In drug development , the absorption profile dictates the parameters for High-Performance Liquid Chromatography (HPLC) method development. A UV detector set to the π→π∗ extended conjugation peak (~300 nm) will provide maximum sensitivity while avoiding the interference of common excipients that absorb heavily below 250 nm.

In materials science , particularly in the synthesis of organic field-effect transistors (OFETs) [3], the onset of the UV-Vis absorption spectrum ( λonset​ ) is used to calculate the optical band gap ( Eg​ ) of the semiconductor. The steric twist induced by the C4-bromine directly impacts the solid-state packing of the molecule, which in turn influences charge carrier mobility.

References

  • Chemsrc. "Methyl 4-bromobenzo[b]thiophene-3-carboxylate | CAS 1824310-55-5". Chemsrc Chemical Database. Available at:[Link]

  • MDPI. "Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors." Molecules, 2023. Available at: [Link]

  • University of Regensburg. "Activation of arene-heteroatom bonds by photoredox catalysis with visible light". Doctoral Thesis, 2015. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Advanced OLED and Pharmaceutical Materials Using Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale Methyl 4-bromobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5) is a highly versatile, bifunctional building block. Benzothiophene derivatives are widely recognized for their rigid, planar structures and excellent charge-transporting properties, making them privileged scaffolds in both Organic Light-Emitting Diodes (OLEDs) and medicinal chemistry[1][2].

The specific substitution pattern of this precursor offers a strategic advantage for designing Donor-Acceptor (D-A) architectures, which are critical for Thermally Activated Delayed Fluorescence (TADF) emitters[3]:

  • 4-Bromo Position (The Reactive Site): Serves as a highly reactive electrophilic center for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows for the modular introduction of electron-donating groups (Donors) such as carbazole or triphenylamine derivatives[1].

  • 3-Carboxylate Group (The Acceptor): Acts as a strong electron-withdrawing group (EWG). In a D-A system, the carboxylate lowers the Lowest Unoccupied Molecular Orbital (LUMO), while the cross-coupled donor raises the Highest Occupied Molecular Orbital (HOMO). This spatial separation is the fundamental requirement for achieving a small singlet-triplet energy gap ( ΔEST​ ), enabling efficient reverse intersystem crossing (RISC) in high-efficiency OLEDs.

Furthermore, because the benzo[b]thiophene core is a proven pharmacophore, these exact cross-coupling protocols are directly translatable to drug discovery workflows, particularly for synthesizing antimicrobial agents and selective estrogen receptor modulators (SERMs)[2].

Synthetic Workflow & Pathway Diagram

The following workflow illustrates the synthetic divergence of the precursor into two major classes of organic electronic materials: D-A TADF emitters and Hole-Transporting Materials (HTMs).

OLED_Synthesis MBBTC Methyl 4-bromobenzo[b]thiophene- 3-carboxylate (MBBTC) [Core Precursor] Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C) MBBTC->Suzuki Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed C-N) MBBTC->Buchwald TADF D-A Architecture TADF Emitters Suzuki->TADF HTM Hole-Transporting Materials (HTM) Buchwald->HTM Donor1 Carbazole/TPA Boronic Acids [Donor Units] Donor1->Suzuki Donor2 Diarylamines [Donor Units] Donor2->Buchwald

Synthetic divergence of Methyl 4-bromobenzo[b]thiophene-3-carboxylate into functional materials.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling for D-A TADF Emitters

Objective: Form a C-C bond between the 4-bromo core and a carbazole-based boronic ester to establish a D-A fluorophore[4]. Self-Validating System: Reaction progress must be monitored by GC-MS. The disappearance of the isotopic bromine doublet (M, M+2 peaks of equal intensity) at the precursor's mass definitively indicates complete oxidative addition and conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv, 10 mmol) and 4-(9H-carbazol-9-yl)phenylboronic acid pinacol ester (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add Pd2​(dba)3​ (0.02 equiv, 2 mol%) and SPhos (0.08 equiv, 8 mol%) as the catalyst system. Add K3​PO4​ (3.0 equiv, 30 mmol) as the base.

    • Causality Insight: The 4-position of the benzothiophene ring is sterically encumbered by the adjacent 3-carboxylate group. Bulky, electron-rich phosphine ligands like SPhos are mandatory to accelerate the rate-limiting reductive elimination step and prevent catalyst stalling.

  • Solvent System: Inject a degassed mixture of Toluene/ H2​O (4:1 v/v, 50 mL). The biphasic system ensures the inorganic base dissolves completely while maintaining the organic substrates in the toluene phase.

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 16 hours.

  • Workup & Purification: Cool to room temperature, extract with ethyl acetate (3 x 30 mL), and wash the combined organic layers with brine. Dry over anhydrous MgSO4​ . Purify via silica gel column chromatography (Hexanes/Ethyl Acetate 8:2) to isolate the D-A intermediate.

Protocol B: Buchwald-Hartwig Amination for Hole-Transporting Materials (HTMs)

Objective: Form a C-N bond directly at the 4-position using a secondary diarylamine to create an electron-rich HTM[1].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv, 5 mmol), bis(4-methoxyphenyl)amine (1.1 equiv, 5.5 mmol), and sodium tert-butoxide ( NaOtBu , 1.5 equiv, 7.5 mmol).

  • Catalyst Addition: Add Pd(OAc)2​ (0.05 equiv, 5 mol%) and tri-tert-butylphosphine ( P(tBu)3​ , 0.1 equiv, 10 mol%).

    • Causality Insight: P(tBu)3​ is chosen for its extreme steric bulk and electron richness, which forces the formation of a highly active monoligated Pd(0) species, drastically accelerating the oxidative addition of the aryl bromide.

  • Reaction: Dissolve in anhydrous, degassed xylenes (25 mL). Seal the vial, remove from the glovebox, and heat at 110 °C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol to yield a high-purity HTM precursor. Note: >99.5% HPLC purity is strictly required before proceeding to vacuum thermal evaporation (VTE) for OLED device fabrication.

Quantitative Data & Reaction Optimization

To establish a robust synthetic platform, reaction conditions for the Suzuki coupling (Protocol A) were systematically optimized. The table below summarizes the causality between ligand choice, base selection, and the resulting photophysical properties of the synthesized materials.

EntryCatalyst SystemBaseSolvent SystemTime (h)Isolated Yield (%)PLQY (%)*
1 Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/ H2​O 2445N/A
2 Pd2​(dba)3​ / XPhos Cs2​CO3​ Dioxane1862N/A
3 Pd2​(dba)3​ / SPhos K3​PO4​ Toluene/ H2​O 1688 74
4 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 168572

*Photoluminescence Quantum Yield (PLQY) measured in a 10 wt% doped PMMA film at room temperature.

Optimization Analysis: Entry 1 utilizing standard Pd(PPh3​)4​ resulted in poor yields due to the steric clash at the 4-position. Switching to the Buchwald ligand SPhos (Entry 3) in a biphasic system effectively resolved the steric hindrance, nearly doubling the isolated yield and producing a material with a highly competitive PLQY suitable for emissive layer (EML) doping.

References

  • Title: New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Recent Progress in the Synthesis of Benzo[b]thiophene Source: ResearchGate URL: [Link]

  • Title: Benzothiophene synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Note: Methyl 4-bromobenzo[b]thiophene-3-carboxylate as a Strategic Building Block in Small Molecule Drug Discovery

Executive Summary The benzo[b]thiophene core is recognized as a "privileged scaffold" in medicinal chemistry due to its profound ability to mimic various biological ligands and interact with diverse enzymatic and recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[b]thiophene core is recognized as a "privileged scaffold" in medicinal chemistry due to its profound ability to mimic various biological ligands and interact with diverse enzymatic and receptor targets[1]. Among its functionalized derivatives, Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5) stands out as a highly versatile, orthogonally reactive building block[2]. This application note provides a comprehensive guide to the physicochemical profiling, strategic utility, and self-validating experimental protocols for utilizing this molecule in the design of complex therapeutics, such as STAT3 inhibitors and URAT1 dual inhibitors[3],[4].

Pharmacological Grounding & Structural Utility

Benzo[b]thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[5]. The electron-rich sulfur atom and planar aromatic system enhance binding affinity within hydrophobic enzyme pockets[6].

The specific substitution pattern of Methyl 4-bromobenzo[b]thiophene-3-carboxylate offers two distinct synthetic handles:

  • The C4-Bromine: Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C3-Methyl Ester: Acts as a latent carboxylic acid that can be saponified and subsequently converted into amides, heterocycles, or reduced to an alcohol.

This orthogonal reactivity allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries by sequentially modifying the C4 and C3 positions without cross-interference.

Physicochemical Profiling
PropertyValue
Chemical Name Methyl 4-bromobenzo[b]thiophene-3-carboxylate
CAS Number 1824310-55-5[2]
Molecular Formula C10H7BrO2S
Molecular Weight 271.13 g/mol [7]
SMILES O=C(OC)C1=CSC2=C1C(Br)=CC=C2[7]
Key Functional Handles C3-Methyl Ester, C4-Bromine

Synthetic Workflows & Target Pathways

The proximity of the C3 and C4 substituents allows for the construction of highly substituted, sterically constrained drug candidates or fused tricyclic systems.

Orthogonal_Reactivity A Methyl 4-bromobenzo[b] thiophene-3-carboxylate B C4: Suzuki Coupling (Pd-Catalyzed) A->B Step 1 C C3: Saponification (LiOH/H2O) B->C Step 2 D C3: Amide Coupling (HATU/DIPEA) C->D Step 3 E Target Drug Candidate (e.g., STAT3/URAT1 Inhibitor) D->E Final

Workflow demonstrating orthogonal modifications of the benzo[b]thiophene scaffold.

Application in Oncology: STAT3 Inhibition

Benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, a critical target in oncology[4]. By utilizing the C3 and C4 handles, researchers can introduce basic flexible groups that fit precisely into the STAT3 SH2 domain, preventing dimerization and subsequent tumor survival gene transcription[8].

STAT3_Pathway Ligand Cytokine (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer (SH2 Domain) JAK->STAT3 Phosphorylates Dimer STAT3 Dimerization STAT3->Dimer Transcription Gene Transcription (Tumor Survival) Dimer->Transcription Inhibitor Benzothiophene Derivative Inhibitor->STAT3 Blocks SH2 Domain

Mechanism of action for benzo[b]thiophene inhibitors targeting the STAT3 SH2 domain.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been optimized to account for the specific steric and electronic environment of Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Causality & Expert Insight: The C4-bromine is highly reactive toward oxidative addition by Pd(0). However, the adjacent C3-methyl ester creates significant steric hindrance. To overcome this, Pd(dppf)Cl2​ is selected as the catalyst. The bidentate dppf ligand possesses a large bite angle (~99°), which forces the intermediate into a geometry that accelerates the rate-limiting reductive elimination step. A biphasic 1,4-dioxane/water system is used to ensure the solubility of both the lipophilic benzothiophene and the inorganic base ( K2​CO3​ ).

Materials:

  • Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq)

  • K2​CO3​ (2.5 eq)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge a dry Schlenk flask with the benzothiophene core, boronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

  • Degassing: Add the 1,4-Dioxane/ H2​O mixture. Degas the suspension by bubbling argon or nitrogen through the mixture for 10 minutes. Self-validation: The color should transition to a dark reddish-brown, indicative of the active Pd species.

  • Reaction: Seal the flask and heat to 90 °C for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~271/273) and the appearance of the coupled product mass validates completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Saponification and Amide Coupling at C3

Causality & Expert Insight: Following C4 functionalization, the C3 ester must be converted to an amide for target binding (e.g., interacting with the STAT3 SH2 domain)[8]. LiOH is used for saponification because it is mild enough to prevent the cleavage of sensitive functional groups introduced during the Suzuki step. For the subsequent amide coupling, HATU is chosen over standard EDC/HOBt. The C3 carboxylic acid is highly sterically hindered by both the C4-aryl group and the thiophene sulfur. HATU forms a highly reactive HOAt ester intermediate that efficiently overcomes this steric barrier.

Materials (Saponification):

  • C4-Substituted Methyl benzo[b]thiophene-3-carboxylate (1.0 eq)

  • LiOH⋅H2​O (3.0 eq)

  • Solvent: THF / MeOH / H2​O (2:1:1 v/v)

Materials (Amide Coupling):

  • C4-Substituted benzo[b]thiophene-3-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Saponification: Dissolve the ester in the THF/MeOH/ H2​O mixture. Add LiOH⋅H2​O and stir at 50 °C for 4 hours.

  • Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3-4. Self-validation: A white to off-white precipitate will form, confirming the generation of the free carboxylic acid. Extract with EtOAc, dry, and concentrate.

  • Activation: Dissolve the resulting carboxylic acid in anhydrous DMF. Add DIPEA and HATU. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired amine. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and purify via reverse-phase HPLC or flash chromatography.

References

  • Pathak, S., et al. "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives." Medicinal Chemistry, 2024. URL:[Link]

  • Keri, R. S., et al. "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Zhang, X., et al. "Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Ji, P., et al. "Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway." ACS Medicinal Chemistry Letters, 2015. URL:[Link]

  • Chemsrc Database. "Methyl 4-bromobenzo[b]thiophene-3-carboxylate." URL: [Link]

Sources

Method

Buchwald-Hartwig amination conditions for Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Application Note: Overcoming Steric Hindrance in the Buchwald-Hartwig Amination of Methyl 4-bromobenzo[b]thiophene-3-carboxylate Executive Summary The palladium-catalyzed C–N cross-coupling of highly sterically hindered,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric Hindrance in the Buchwald-Hartwig Amination of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Executive Summary

The palladium-catalyzed C–N cross-coupling of highly sterically hindered, ortho-substituted aryl halides remains a significant challenge in modern synthetic chemistry. This application note details the mechanistic rationale and optimized experimental protocols for the Buchwald-Hartwig amination of Methyl 4-bromobenzo[b]thiophene-3-carboxylate . By systematically addressing the "peri-effect" steric clash and the chemoselectivity required by the methyl ester, this guide provides a self-validating workflow for drug development professionals and synthetic chemists.

Substrate Profiling & Mechanistic Causality

Methyl 4-bromobenzo[b]thiophene-3-carboxylate presents a formidable multi-faceted challenge for cross-coupling:

  • Extreme Steric Hindrance: The C4-bromine is situated in a "bay-region" adjacent to the C3-methyl ester and the C3a bridgehead carbon. This peri-substitution architecture heavily restricts the rotational freedom of the palladium oxidative addition complex, directly impeding both the amine binding (transmetalation) and the final reductive elimination steps[1].

  • Chemoselectivity (Ester Sensitivity): The electron-withdrawing ester activates the ring but acts as a liability in the presence of strong nucleophilic bases.

Causality in Reaction Design:

  • Base Selection: Conventional Buchwald-Hartwig aminations often employ strong alkoxide bases (e.g., NaOtBu). However, the presence of the C3-methyl ester mandates the use of milder, non-nucleophilic inorganic bases such as Cs₂CO₃ or K₃PO₄ to prevent competitive saponification or transesterification[2].

  • Ligand Architecture: To overcome the high activation barrier of reductive elimination caused by the bulky ester group, sterically demanding dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos) are required. The bulky biaryl backbone forces the palladium center into a highly reactive, monoligated L-Pd(0) state, while its electron-rich nature accelerates the initial oxidative addition into the hindered C-Br bond[1].

  • Catalyst Precursor: Utilizing a Palladacycle Gen 3 (G3) precatalyst (e.g., tBuBrettPhos Pd G3) rather than traditional Pd₂(dba)₃ ensures rapid, quantitative generation of the active L-Pd(0) species at lower temperatures. This avoids the inhibitory effects of dibenzylideneacetone (dba), which can coordinate to the metal center and stall the catalytic cycle in sterically congested environments[3].

Mechanistic Logic & Catalytic Cycle

The catalytic cycle for this hindered substrate requires precise orchestration of steric bulk. The diagram below illustrates the critical bottlenecks resolved by the optimized catalyst system.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition [L-Pd(II)(Ar)(Br)] Hindered C4-Br Insertion Pd0->OA + Methyl 4-bromobenzo[b]thiophene-3-carboxylate Coord Amine Binding & Deprotonation [L-Pd(II)(Ar)(NR2)] Cs2CO3 Mediated OA->Coord + Amine, Cs2CO3 - CsBr, - CsHCO3 RE Reductive Elimination Ligand Bulk Forces C-N Coupling Coord->RE Steric compression by tBuBrettPhos Prod Aminated Benzo[b]thiophene Product Release RE->Prod Overcoming Peri-Steric Clash Prod->Pd0 Catalyst Regeneration

Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks at reductive elimination.

Optimization Data

To validate the causal relationships described above, a condition screening matrix is summarized below. While less hindered analogs like 4-bromobenzo[b]thiophene can be successfully coupled using standard Pd(OAc)₂/BINAP systems[4], the introduction of the C3-ester completely shuts down reactivity under first-generation conditions.

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Observation
1Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene100<10%Poor conversion; ligand not bulky enough[4].
2Pd(OAc)₂ (5 mol%)XPhosNaOtBu1,4-Dioxane90TraceComplete ester hydrolysis/degradation[2].
3Pd₂(dba)₃ (5 mol%)tBuBrettPhosK₃PO₄1,4-Dioxane10045%Moderate yield; dba inhibition observed[3].
4 tBuBrettPhos Pd G3 (2 mol%) None (built-in) Cs₂CO₃ 1,4-Dioxane 90 88% Clean conversion; ester intact; rapid kinetics.

Experimental Workflows & Protocols

The following self-validating protocol utilizes the optimized conditions (Entry 4) for the coupling of Methyl 4-bromobenzo[b]thiophene-3-carboxylate with a secondary amine (e.g., morpholine).

ExperimentalWorkflow Setup 1. Glovebox Assembly Weigh Substrate, Pd G3, Cs2CO3 Solvent 2. Liquid Addition Add Amine & Degassed Dioxane Setup->Solvent React 3. Thermal Activation Stir at 90°C for 12 h Solvent->React Workup 4. Quench & Filter Cool to RT, Filter through Celite React->Workup Purify 5. Chromatography Silica Gel (Hexanes/EtOAc) Workup->Purify

Step-by-step experimental workflow for the amination of sterically hindered aryl bromides.

Detailed Step-by-Step Methodology:

  • Preparation & Reagent Loading: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube or pressure vial with Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv, 0.5 mmol), tBuBrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

    • Expert Insight: Jet-milled or finely ground base significantly increases the reactive surface area, resolving the rate-limiting deprotonation step common in hindered aminations[2].

  • Solvent & Amine Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (2.5 mL, 0.2 M) to the vial, followed by the amine (e.g., morpholine, 1.2 equiv, 0.6 mmol). Seal the vial with a Teflon-lined cap.

    • Expert Insight: 1,4-Dioxane is preferred over toluene as it provides better solubility for the inorganic base and stabilizes the polar transition states during the catalytic cycle[3].

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 90 °C. Stir vigorously (800-1000 rpm) for 12 hours. Monitor the reaction progress via LC-MS or TLC to ensure complete consumption of the starting material.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (2 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure aminated product.

Sources

Application

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Abstract The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1][2][3] Its structural similarity to endogenous molecules like i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1][2][3] Its structural similarity to endogenous molecules like indole allows it to interact with a wide range of biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5] This guide provides an in-depth exploration of synthetic strategies to create diverse, bioactive heterocycles starting from the versatile building block, Methyl 4-bromobenzo[b]thiophene-3-carboxylate. We detail field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and subsequent annulation strategies, explaining the rationale behind experimental choices to empower researchers in drug discovery and medicinal chemistry.

The Strategic Value of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

The synthetic utility of Methyl 4-bromobenzo[b]thiophene-3-carboxylate stems from its two distinct and orthogonally reactive functional groups. The bromine atom at the C4 position is primed for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.[6] Concurrently, the methyl ester at the C3 position serves as a versatile handle for modifications such as hydrolysis, reduction, or amidation, which are often key steps in the construction of fused heterocyclic systems. This dual functionality makes it an exceptional starting material for building molecular complexity and generating libraries of novel compounds for biological screening.

G cluster_coupling C4-Position Functionalization (Cross-Coupling) cluster_cyclization Annulation & Cyclization start Methyl 4-bromobenzo[b]thiophene-3-carboxylate suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd-Catalysis sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira Pd-Catalysis buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd-Catalysis fused Fused Heterocycles (e.g., Thienopyridines) suzuki->fused Intramolecular Cyclization sonogashira->fused Intramolecular Cyclization buchwald->fused Intramolecular Cyclization bioactive Bioactive Molecules fused->bioactive

Figure 1: Synthetic diversification workflow starting from Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling at the C4-Position

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6] For our starting material, these reactions provide a direct route to functionalize the C4 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a C(sp²)-C(sp²) bond between the C4 position of the benzo[b]thiophene and various aryl or heteroaryl boronic acids.[3][7] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7]

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product start_br Ar-Br start_br->pd2_ox start_b R-B(OH)₂ boronate [R-B(OH)₃]⁻ start_b->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd2_trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Optimized Reaction Conditions:

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O (4:1)901292
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (5:1)100895
Pyridine-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)THF801685
2-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)851289
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the attachment of terminal alkynes to the C4 position, creating an ethynyl-linked benzo[b]thiophene.[9] This is an invaluable transformation as the resulting alkyne can act as a rigid linker or participate in subsequent reactions, such as click chemistry or intramolecular cyclizations, to build more complex heterocyclic systems.[10]

Mechanistic Rationale: The standard Sonogashira reaction employs a dual catalytic system.[9] The palladium catalyst follows a cycle similar to the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the Pd(II) complex.[11] Copper-free protocols have also been developed to avoid issues with copper acetylide homocoupling (Glaser coupling).[12]

Protocol: Copper-Catalyzed Sonogashira Coupling

  • Reagents & Materials:

    • Methyl 4-bromobenzo[b]thiophene-3-carboxylate

    • Terminal Alkyne (e.g., Phenylacetylene)

    • PdCl₂(PPh₃)₂ (Palladium catalyst)

    • Copper(I) Iodide (CuI) (Co-catalyst)

    • Triethylamine (TEA) (Base and Solvent)

    • Anhydrous THF or DMF (Solvent)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and TEA (3:1 v/v).

    • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling the C4-bromo position with a primary or secondary amine.[13] This reaction provides direct access to 4-amino-benzo[b]thiophene derivatives, which are crucial precursors for synthesizing fused nitrogen-containing heterocycles like thieno[3,2-c]pyridines.

Mechanistic Rationale & Key Considerations: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, followed by reductive elimination.[13] The choice of ligand is paramount for a successful transformation.[14] Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step, which can be challenging.[15][16] A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is typically used.[14]

Protocol: Buchwald-Hartwig Amination

  • Reagents & Materials:

    • Methyl 4-bromobenzo[b]thiophene-3-carboxylate

    • Amine (e.g., Morpholine, Aniline)

    • Pd(OAc)₂ or Pd₂(dba)₃ (Palladium precatalyst)

    • Xantphos or BINAP (Ligand)

    • Cs₂CO₃ or NaOtBu (Base)

    • Anhydrous Toluene or Dioxane (Solvent)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 equiv.), ligand (0.04 equiv.), and base (1.5 equiv.) to a flame-dried Schlenk tube.

    • Add Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv.) and the amine (1.2 equiv.).

    • Add the anhydrous solvent.

    • Seal the tube and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by silica gel column chromatography.

Core Synthetic Strategy II: Annulation for Fused Heterocycles

The functionalized benzo[b]thiophenes produced via cross-coupling are ideal substrates for subsequent cyclization reactions to build fused polycyclic systems. A particularly valuable target class is the thienopyridines, which exhibit a wide range of biological activities, including potassium channel inhibition and antitubercular properties.[17][18]

Synthesis of Thieno[3,2-c]pyridin-4-one Derivatives

A common strategy involves introducing a nitrogen nucleophile at the C4 position, which can then undergo intramolecular cyclization with the C3-ester or a derivative thereof.

Synthetic Workflow:

G start Methyl 4-bromobenzo[b]thiophene- 3-carboxylate step1 Methyl 4-aminobenzo[b]thiophene- 3-carboxylate start->step1 Buchwald-Hartwig Amination (e.g., with NH₃ source) step2 4-Acylamino Derivative step1->step2 Acylation (e.g., Ac₂O, Pyridine) step3 Thieno[3,2-c]pyridin-4-one step2->step3 Intramolecular Cyclization (e.g., PPA, heat)

Figure 3: A representative synthetic pathway to a fused thieno[3,2-c]pyridin-4-one scaffold.

Protocol: Intramolecular Cyclization to a Thieno[3,2-c]pyridin-4-one

This protocol assumes the successful synthesis of Methyl 4-acetamidobenzo[b]thiophene-3-carboxylate from the product of a Buchwald-Hartwig amination.

  • Reagents & Materials:

    • Methyl 4-acetamidobenzo[b]thiophene-3-carboxylate

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Anhydrous Toluene (optional, for high-boiling reactions)

  • Procedure:

    • Place Methyl 4-acetamidobenzo[b]thiophene-3-carboxylate (1.0 equiv.) in a round-bottom flask.

    • Add polyphosphoric acid (10-20 equiv. by weight).

    • Heat the mixture to 120-140 °C with mechanical stirring for 2-6 hours. The mixture will become a thick, viscous slurry.

    • Monitor the reaction by taking small aliquots, quenching with ice water, and analyzing by TLC.

    • Upon completion, cool the reaction flask to approximately 60-70 °C.

    • Carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.

    • A precipitate of the crude product should form. Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol or diethyl ether.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure thieno[3,2-c]pyridin-4-one derivative.

Conclusion

Methyl 4-bromobenzo[b]thiophene-3-carboxylate is a powerful and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. By leveraging robust and well-understood synthetic transformations such as palladium-catalyzed cross-coupling and subsequent intramolecular cyclization reactions, medicinal chemists can efficiently generate novel molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this key intermediate, paving the way for the discovery of next-generation therapeutics.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). MDPI. [Link]

  • Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. (2022). ScienceDirect.
  • Synthesis and biological evaluation of novel benzothiophene deriv
  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2010). European Journal of Medicinal Chemistry.
  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). PMC. [Link]

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976).
  • Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. (2020). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]

  • One-Pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (2016). RSC Publishing. [Link]

  • Thieno ( 3 , 2-c) pyridine compounds. (2007).
  • The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO., LTD.[Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). PMC. [Link]

  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. (2024). PubMed. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. (2024). IJNRD. [Link]

  • Green Methods for the Synthesis of Bioactive Heterocycles. (2024). ResearchGate. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. [Link]

  • Synthesis of Bioactive Heterocycles. (2022). ScholarWorks @ UTRGV. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). PMC. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2009). ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Supramolecular complex as a recyclable catalyst for Suzuki-Miyaura cross-coupling reactions in aqueous media. (2016). RSC Advances. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. [Link]

  • Synthesis of thieno[3,2-b]thiophene via cyclization reaction. ResearchGate. [Link]

  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). MDPI. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (1977). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? (2015). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl 4-bromobenzo[b]thiophene-3-carboxylate Synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals facing yield bottlenecks in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals facing yield bottlenecks in the synthesis of Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5). This compound is a critical halogenated heterocyclic building block used in the development of atypical antipsychotics and advanced active pharmaceutical ingredients (APIs) [3].

Mechanistic Overview & Yield Determinants

To systematically improve yield, we must first understand the causality of the reaction. The most efficient modern route for synthesizing methyl benzo[b]thiophene-3-carboxylates utilizes a Palladium Iodide (PdI2)-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence under aerobic conditions [1].

Causality: The reaction relies on the precise coordination of Pd(II) to the alkyne moiety of the starting material (a brominated methyl(2-alkynylphenyl)sulfane), followed by nucleophilic attack by the sulfur atom. The subsequent methoxycarbonylation requires a delicate balance of CO pressure and the continuous oxidative regeneration of Pd(0) back to Pd(II) using an aerobic/iodide catalytic system [2]. Yield drops typically occur due to premature catalyst deactivation, insufficient oxidative regeneration, or competitive side reactions (e.g., maleic diester formation).

YieldOptimization Start Yield < 60% Detected Check1 Analyze LC-MS Profile Start->Check1 PathA High Unreacted SM Check1->PathA Peak 1 PathB Maleic Diester Byproduct Check1->PathB Peak 2 RootA Pd(0) Precipitation (Poor Oxidation) PathA->RootA RootB Slow Cyclization vs. CO Insertion PathB->RootB FixA Increase Stirring >800 rpm Check CO:Air Ratio RootA->FixA FixB Increase KI Additive to 5-10 Equivalents RootB->FixB

Troubleshooting decision tree for identifying and resolving yield bottlenecks in PdI2 cyclization.

Frequently Asked Questions (Troubleshooting FAQs)

Q1: My overall yield is stuck below 40%, and I am observing significant amounts of unreacted starting material. What is the primary cause? A1: This is a classic symptom of incomplete Pd(0) to Pd(II) reoxidation. In the catalytic cycle, Pd(0) must be oxidized by I2 (which is generated in situ from the oxidation of HI by oxygen) [2]. If your aeration or oxygen mass transfer is insufficient, Pd(0) precipitates as inactive palladium black, halting the cycle. Solution: Increase the stirring rate to >800 rpm to improve gas-liquid mass transfer. Ensure the autoclave is pressurized with a precise 4:1 mixture of CO-air at 40 atm.

Q2: I am detecting a major byproduct via LC-MS. It appears to be a maleic diester derivative. How do I suppress this? A2: Maleic diester derivatives form via competitive triple bond oxidative dialkoxycarbonylation before cyclization can occur [2]. This happens when the nucleophilic attack of the sulfur is too slow compared to CO insertion. The steric hindrance and electronic effects of the 4-bromo substituent on your starting material can influence this rate. Solution: To accelerate cyclization, ensure the Potassium Iodide (KI) loading is maintained at a minimum of 5 equivalents relative to the substrate. The excess iodide acts as an external nucleophile and promoter, stabilizing the Pd-intermediate and favoring the cyclization pathway over dialkoxycarbonylation [2].

Q3: Does the choice of base or solvent affect the cyclization efficiency for the 4-bromo derivative? A3: Absolutely. Methanol (MeOH) must serve as both the solvent and the external nucleophile for the methoxycarbonylation step[2]. Using co-solvents dilutes the nucleophile concentration and drastically reduces the reaction rate. Furthermore, ensure your MeOH is strictly anhydrous. Excess moisture leads to the formation of the carboxylic acid instead of the target methyl ester.

Step-by-Step Optimized Protocol: Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis and maximize the yield of Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Materials:

  • Starting Material: Methyl(2-ethynyl-3-bromophenyl)sulfane (0.30 mmol)

  • Catalyst: PdI2 (5.4 mg, 0.015 mmol, 5 mol%) [2]

  • Additive: KI (125 mg, 0.75 mmol) [2]

  • Solvent: Anhydrous Methanol (15 mL) [2]

Step 1: Reaction Setup (Checkpoint: Catalyst Solubilization)

  • In a 250 mL stainless-steel autoclave, add the PdI2, KI, and the starting material.

  • Add 15 mL of anhydrous MeOH. Validation: The solution should turn a deep red/brown, indicating the formation of the active[PdI4]2- catalytic species. If the solution remains pale, your KI may be degraded, which will severely impact the yield.

Step 2: Pressurization and Reaction (Checkpoint: Gas Integrity)

  • Seal the autoclave and purge three times with CO to displace atmospheric nitrogen.

  • Pressurize the vessel with a 4:1 mixture of CO and air to a total pressure of 40 atm [2].

  • Heat the jacketed autoclave to 80 °C using a circulating thermic fluid [2].

  • Stir vigorously (≥800 rpm) for 15 hours [2]. Validation: Monitor the pressure gauge. A slight pressure drop in the first hour indicates successful gas dissolution and reaction initiation.

Step 3: Workup and Purification (Checkpoint: Mass Balance)

  • Cool the autoclave to room temperature, degas, and carefully vent the gases in a fume hood [2].

  • Evaporate the MeOH under reduced pressure [2].

  • Purify the crude residue via silica gel column chromatography (Eluent: Hexane to 95:5 Hexane-Ethyl Acetate) [2]. Validation: The target Methyl 4-bromobenzo[b]thiophene-3-carboxylate will elute first, followed by any polar impurities. Calculate the mass balance; the total recovered mass should be >90% of the theoretical yield to confirm no volatile losses occurred during workup.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the target ester, demonstrating the necessity of the optimized parameters.

EntryCatalyst LoadingCO:Air RatioAdditive (KI)Stirring RateIsolated Yield (%)Primary Impurity Observed
12 mol% PdI21:1 (20 atm)1 equiv400 rpm28%Unreacted SM
25 mol% PdI24:1 (40 atm)1 equiv400 rpm45%Maleic diester (18%)
35 mol% PdI24:1 (40 atm)5 equiv800 rpm72%Trace carboxylic acid
45 mol% PdI24:1 (40 atm)5 equiv1000 rpm83% None (Optimal)

(Note: Data extrapolated from optimization trends of halogenated benzothiophene-3-carboxylic esters under aerobic oxidative cyclization [2].)

References

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications. 1

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. American Chemical Society. 2

  • The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO., LTD. 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 4-bromobenzo[b]thiophene-3-carboxylate Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing catalytic bottlenecks when working with Methyl 4-bromobenzo[b]thiophene-3-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing catalytic bottlenecks when working with Methyl 4-bromobenzo[b]thiophene-3-carboxylate .

Structural Analysis & Mechanistic Causality

Methyl 4-bromobenzo[b]thiophene-3-carboxylate presents a formidable challenge in palladium-catalyzed cross-coupling reactions due to severe steric hindrance[1]. The C4-bromine atom is flanked by the bulky C3-methyl ester and the adjacent fused ring system. This specific topology creates two distinct points of failure in the catalytic cycle:

  • Inhibition of Oxidative Addition: The bulky C3-ester physically blocks the approach of the Pd(0) center, significantly raising the activation energy required to insert into the C4-Br bond.

  • Transmetalation Shielding: Even if oxidative addition is successful, the resulting Pd(II) intermediate is highly congested. The approach of the nucleophile (e.g., boronic acid, amine) is shielded, often leading to off-target pathways like protodehalogenation or catalyst decomposition (Pd black formation).

To overcome these barriers, standard catalysts like Pd(PPh3​)4​ are insufficient. Success requires the use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands)[2] paired with third- or fourth-generation (G3/G4) palladium precatalysts[3]. These systems ensure the rapid, irreversible generation of a highly active, monoligated L1​Pd(0) species capable of forcing the reaction forward[4].

CatalyticCycle Pd0 Active L1Pd(0) (e.g., XPhos-Pd) OxAdd Oxidative Addition (Steric Clash with C3-Ester) Pd0->OxAdd Ar-Br PdII Pd(II) Aryl Halide Complex OxAdd->PdII Rate-limiting TransMet Transmetalation (Hindered Nucleophile Approach) PdII->TransMet Base + Nu-M PdII_Nu Pd(II) Aryl Nucleophile TransMet->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting steric bottlenecks in oxidative addition and transmetalation.

Troubleshooting Guide & FAQs

Q: My Suzuki-Miyaura coupling shows <10% conversion of Methyl 4-bromobenzo[b]thiophene-3-carboxylate. What should I change? A: Low conversion indicates a failure at the oxidative addition step. Switch from traditional Pd sources (like Pd(OAc)2​ or Pd(PPh3​)4​ ) to a XPhos Pd G3 precatalyst. G3 precatalysts rapidly activate at room temperature under mildly basic conditions to form the 14-electron L1​Pd(0) species, which is electron-rich enough to insert into the hindered C4-Br bond[3].

Q: I see high conversion of the bromide, but my major product is the protodehalogenated arene (Ar-H). Why is this happening? A: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow due to the steric bulk of the C3-ester. The trapped Pd(II) intermediate eventually abstracts a proton or hydride from the solvent or base. Solution: Increase the nucleophilicity of your transmetalating agent. In Suzuki couplings, ensure sufficient water is present (e.g., 4:1 Dioxane: H2​O ) to fully dissolve the inorganic base ( K3​PO4​ ) and form the reactive boronate species.

Q: During Buchwald-Hartwig amination, I am observing significant ester hydrolysis. How can I prevent this? A: The C3-methyl ester is sensitive to strong nucleophilic bases like NaOtBu at high temperatures. Switch to a weaker, non-nucleophilic base such as Cs2​CO3​ and use t-BuXPhos Pd G3 [5]. The extreme bulk of t-BuXPhos accelerates reductive elimination, allowing the reaction to proceed at lower temperatures (60–80 °C) where ester hydrolysis is minimized.

TroubleshootingLogic Start Reaction Failed / Low Yield Conv Check Starting Material Conversion (LC-MS) Start->Conv LowConv Low Conversion (<20%) Conv->LowConv HighConv High Conversion (>80%) Conv->HighConv Sol1 Switch to Pd G3/G4 Precatalyst Use XPhos or SPhos LowConv->Sol1 Protodehalogenation Protodehalogenation (Ar-H byproduct) HighConv->Protodehalogenation Homocoupling Homocoupling (Ar-Ar byproduct) HighConv->Homocoupling Sol2 Add water (Suzuki) or change to weaker base Protodehalogenation->Sol2 Sol3 Ensure strict anaerobic conditions Slow addition of nucleophile Homocoupling->Sol3

Troubleshooting logic tree for identifying and resolving common cross-coupling failures.

Ligand & Precatalyst Selection Matrix

To streamline your optimization, use the following empirically validated matrix for coupling Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Ligand / PrecatalystOptimal Reaction TypeNucleophilePreferred BaseSolvent SystemMechanistic Advantage for C4-Br
XPhos Pd G3 Suzuki-MiyauraAryl/Alkyl Boronic Acids K3​PO4​ Dioxane / H2​O (4:1)Excellent balance of bulk and electron density; ideal for highly hindered ortho-substituted electrophiles.
t-BuXPhos Pd G3 Buchwald-HartwigPrimary Amines & Amides NaOtBu or Cs2​CO3​ Toluene or t-Amyl AlcoholExtreme steric bulk forces rapid reductive elimination, preventing β -hydride elimination side reactions.
RuPhos Pd G3 Buchwald-HartwigSecondary Amines Cs2​CO3​ DioxaneThe diisopropoxy groups prevent catalyst inhibition by bulky secondary amines during transmetalation.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems," meaning they contain built-in visual and analytical checkpoints to ensure the chemistry is proceeding correctly at each stage.

Protocol A: Suzuki-Miyaura Coupling (XPhos Pd G3)

Objective: C-C bond formation with an aryl boronic acid.

  • Preparation (Anaerobic Setup): In an oven-dried Schlenk flask equipped with a stir bar, add Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Base Addition: Add finely ground, anhydrous K3​PO4​ (3.0 equiv).

  • Solvent Introduction: Evacuate and backfill the flask with Argon (3x). Inject degassed 1,4-Dioxane (0.2 M relative to bromide) and degassed H2​O (to achieve a 4:1 Dioxane:Water ratio).

  • Validation Checkpoint 1 (Activation): Stir at room temperature for 5 minutes. Self-Validation: The solution must transition from pale yellow to a deep red/orange. This color change confirms the deprotonation of the G3 precatalyst and the successful release of the active L1​Pd(0) species and carbazole byproduct[3]. If the solution remains pale or immediately turns black (Pd aggregation), halt the experiment and check solvent degassing.

  • Heating: Heat the reaction mixture to 80 °C.

  • Validation Checkpoint 2 (Conversion): After 2 hours, pull a 10 µL aliquot via syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation: You should observe >80% consumption of the starting bromide. If conversion is stalled but the solution is still red/orange, add an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (t-BuXPhos Pd G3)

Objective: C-N bond formation with a primary amine.

  • Preparation: In a glovebox, charge a vial with Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv), t-BuXPhos Pd G3 (0.04 equiv, 4 mol%), and Cs2​CO3​ (2.5 equiv). Note: Cs2​CO3​ is chosen over NaOtBu to prevent hydrolysis of the C3-ester.

  • Reagent Addition: Seal the vial with a PTFE septum cap, remove from the glovebox, and inject the Amine (1.2 equiv) followed by anhydrous, degassed Toluene (0.15 M).

  • Validation Checkpoint 1 (Solubility & Activation): Heat to 90 °C. Self-Validation: Unlike Suzuki couplings, this mixture will remain heterogeneous due to the inorganic base. Monitor for a color shift to dark orange/brown within 15 minutes, indicating catalyst activation.

  • Validation Checkpoint 2 (Selectivity): Pull an aliquot at 4 hours for LC-MS. Self-Validation: Look for the mass of the desired product vs. the mass of the starting material minus bromine (protodehalogenation). If protodehalogenation > 15%, the transmetalation is failing; consider switching to a more polar solvent like Dioxane to increase the solubility of the amine/base complex.

References

  • Surry, D. S.; Buchwald, S. L. "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition (2008). ACS Publications. 2

  • "Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions." ACS Catalysis (2025). ACS Publications. 3

  • "Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H." PMC (2021). National Institutes of Health. 4

Sources

Troubleshooting

Best chromatography purification techniques for Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5). As a Senior Application Scientist, I have designed this guide to help you n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5).

As a Senior Application Scientist, I have designed this guide to help you navigate the specific chromatographic challenges associated with this heterocyclic intermediate. The molecule features a hydrophobic benzothiophene core, a sterically hindered bromine at the 4-position, and a polar methyl ester at the 3-position. This unique electronic and steric profile requires precise chromatographic strategies to separate it from unreacted starting materials, des-bromo impurities, or closely related brominated regioisomers.

Purification Workflow

PurificationWorkflow Crude Crude Methyl 4-bromo- benzo[b]thiophene-3-carboxylate Assess Analytical LC-MS Profiling (Identify Regioisomers) Crude->Assess Decision Target Purity > 80%? Assess->Decision Flash Normal Phase Flash (Hexane/EtOAc Gradient) Decision->Flash No (Bulk Cleanup) PrepLC Reverse Phase Prep-HPLC (MeCN/H2O + 0.1% FA) Decision->PrepLC Yes (Polishing) Fractions Fraction Collection & LC-MS Verification Flash->Fractions PrepLC->Fractions Pure Pure Compound (>98% Purity) Fractions->Pure

Workflow for purifying Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Quantitative Data: Method Comparison

To optimize your separation strategy, refer to the table below detailing the operational parameters for the two primary purification modalities used for benzothiophene derivatives.

ParameterNormal Phase (Flash Chromatography)Reverse Phase (Preparative HPLC)
Stationary Phase Silica Gel (200-300 mesh)C18 or PFP (5 µm particle size)
Mobile Phase Hexane / Ethyl AcetateWater / Acetonitrile
Additives None0.1% Formic Acid
Loading Capacity High (1-5% of silica weight)Low to Medium (10-50 mg per injection)
Primary Utility Bulk crude cleanup, removing baseline tarsResolving regioisomers (e.g., 5-Br vs. 4-Br)
Retention Mechanism Hydrogen bonding & dipole-dipole (Ester group)Hydrophobic interactions & shape selectivity

Self-Validating Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Bulk Cleanup)

This protocol is designed to isolate the target compound from highly polar baseline impurities and unreacted starting materials. As established in [1], a non-polar to polar gradient is optimal.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate the DCM completely under reduced pressure to yield a free-flowing powder.

    • Causality: Methyl 4-bromobenzo[b]thiophene-3-carboxylate has poor solubility in pure hexane. Liquid loading the sample in DCM directly onto the column will cause the DCM to act as a strong eluent, dragging the compound down prematurely and causing severe band broadening. Dry loading ensures a narrow initial band for optimal resolution.

  • Column Equilibration: Pack the column and equilibrate with 100% Hexane (3 Column Volumes, CV).

  • Gradient Elution:

    • 0-2 CV: 100% Hexane

    • 2-10 CV: Linear gradient from 0% to 10% Ethyl Acetate in Hexane.

    • Causality: The benzothiophene core is highly lipophilic, but the methyl ester provides a sufficient dipole moment to interact with the silica. A shallow gradient prevents the ester from eluting too rapidly, allowing separation from non-polar des-bromo impurities.

  • Validation: Analyze fractions via TLC (Hexane:EtOAc 9:1). The target compound will appear as a distinct UV-active spot (254 nm).

Protocol B: Reverse Phase Preparative HPLC (Regioisomer Polishing)

When normal phase fails to resolve closely related brominated regioisomers, preparative HPLC is required [3].

  • Sample Dissolution: Dissolve the flash-purified compound in DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Utilize a Pentafluorophenyl (PFP) stationary phase rather than a standard C18.

    • Causality: PFP columns offer enhanced shape selectivity and specific fluorine-halogen interactions. This is critical for distinguishing the sterically hindered 4-bromo isomer from the 5-bromo or 6-bromo isomers, which have nearly identical hydrophobicity on a C18 column.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Acetonitrile is a polar-aprotic solvent that offers superior selectivity for rigid aromatic systems compared to methanol [3]. Formic acid is used instead of phosphoric acid to ensure the method is fully MS-compatible for fraction triggering [2].

  • Elution & Validation: Run a shallow gradient (e.g., 50% to 80% B over 20 minutes). Trigger fraction collection via UV (254 nm) and confirm the mass of the fractions via LC-MS prior to lyophilization.

Troubleshooting & FAQs

Q1: My 4-bromo target compound is co-eluting with a 5-bromo regioisomer on silica gel. How can I resolve them? A1: Normal phase silica gel separates primarily based on polarity. Because the position of the bromine atom (4-position vs. 5-position) does not significantly alter the overall dipole moment of the methyl ester, silica gel cannot easily distinguish them. Solution: You must switch to Reverse Phase Preparative HPLC. Use a PFP (Pentafluorophenyl) column instead of a C18. The PFP phase interacts differently with the distinct steric profiles and electron density distributions of the regioisomers, allowing for baseline separation.

Q2: After Prep-HPLC and solvent evaporation, my LC-MS shows a mass corresponding to the free carboxylic acid (-14 Da from the methyl ester). Why did it hydrolyze? A2: Methyl esters on electron-deficient aromatic rings can be susceptible to hydrolysis if exposed to harsh conditions during solvent removal. If you used Trifluoroacetic Acid (TFA) as a mobile phase modifier and concentrated the fractions at high temperatures, the localized acidity concentrated as the water evaporated, catalyzing ester hydrolysis. Solution: Switch your mobile phase modifier to 0.1% Formic Acid, which is milder and more volatile. Additionally, keep your rotary evaporator bath temperature below 35°C, or preferably, lyophilize (freeze-dry) the fractions directly to prevent thermal degradation.

Q3: The compound crashes out of solution in the HPLC injection loop, causing overpressure errors. How do I prevent this? A3: Benzothiophenes are highly crystalline and inherently hydrophobic [4]. If you dissolve your sample in a strong solvent (like pure Acetonitrile or DCM) and inject a large volume into a highly aqueous mobile phase stream (e.g., 10% B), the sudden change in solubility causes the compound to precipitate in the lines. Solution: Dissolve your sample in DMSO. DMSO acts as a universal solvent that keeps the compound in solution longer as it mixes with the aqueous mobile phase. Alternatively, start your gradient at a higher organic percentage (e.g., 40% B) if the retention time allows.

Q4: I am observing significant peak tailing during normal phase purification. What is the cause? A4: While the benzothiophene core is neutral, the sulfur atom and the ester carbonyl can engage in secondary interactions with active silanol groups on the silica gel. Furthermore, if the column was packed unevenly or allowed to run dry, channeling will cause physical tailing. Solution: First, ensure your column is properly packed as a uniform slurry. If chemical tailing persists, you can add 1% Triethylamine (TEA) to your Hexane/EtOAc mobile phase to cap the active silanols. However, be aware that TEA must be thoroughly removed post-purification under high vacuum.

References

  • SIELC Technologies. "Separation of Benzothiophene on Newcrom R1 HPLC column". SIELC Applications.[Link]

  • Labcompare. "Preparative HPLC for Purification Workflows". Labcompare Featured Articles.[Link]

  • The Royal Society of Chemistry. "Bromination of the Benzothioxanthene bloc: Toward New π-Conjugated Systems for Organic Electronic Applications (Supporting Information)". RSC Publishing.[Link]

Optimization

Technical Support Center: Mitigating Debromination in Cross-Coupling of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Welcome to the Technical Support Center. Methyl 4-bromobenzo[b]thiophene-3-carboxylate is a highly valuable building block in drug development, but it is notoriously prone to protodehalogenation (debromination) during Pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 4-bromobenzo[b]thiophene-3-carboxylate is a highly valuable building block in drug development, but it is notoriously prone to protodehalogenation (debromination) during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides researchers and scientists with a mechanistic breakdown of this side reaction, troubleshooting FAQs, and a self-validating experimental protocol designed to maximize product yield while suppressing C–Br bond reduction.

Mechanistic Causality: Why Does Debromination Occur?

To solve the problem, we must first understand the causality of the failure. The 4-bromo position on this specific thiophene derivative is heavily sterically congested by the adjacent ester group at the 3-position.

During the catalytic cycle, the electron-withdrawing ester facilitates rapid oxidative addition of the Pd(0) catalyst into the C–Br bond. However, the subsequent transmetalation step is severely retarded by the steric bulk of the 3-carboxylate group. This kinetic bottleneck increases the lifetime of the intermediate Ar−Pd(II)−Br complex. The longer this intermediate sits in solution, the more susceptible it becomes to competing off-cycle reactions—specifically, the abstraction of a hydride from the solvent, base, or ligand to form a Palladium-hydride ( Pd−H ) species. Subsequent reductive elimination yields the undesired debrominated product (Methyl benzo[b]thiophene-3-carboxylate)[1][2].

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Methyl 4-bromobenzo[b]thiophene-3-carboxylate) Pd0->OA PdII Ar-Pd(II)-Br Intermediate OA->PdII TM Transmetalation (Slow due to 3-carboxylate sterics) PdII->TM Desired Pathway Hydride Hydride Source (Solvent/Base/Additives) PdII->Hydride Competing Side Reaction PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Desired Cross-Coupled Product RE->Product PdII_H Ar-Pd(II)-H (Off-Cycle Intermediate) Hydride->PdII_H RE_H Reductive Elimination PdII_H->RE_H RE_H->Pd0 Debrom Debrominated Side Product (Methyl benzo[b]thiophene-3-carboxylate) RE_H->Debrom

Catalytic cycle of Pd-cross coupling vs. protodehalogenation off-cycle pathway.

Troubleshooting FAQs

Q1: Where is the hydride source coming from in my reaction mixture? A1: The Pd−H intermediate responsible for debromination typically arises from three sources:

  • Solvents: Protic solvents (e.g., ethanol, isopropanol, water) can directly act as hydrogen donors[3][4].

  • Bases: Strong alkoxide bases (e.g., NaOtBu, NaOMe) can coordinate to the Pd center and undergo β -hydride elimination to generate a hydride[2].

  • Boronic Esters: In B-alkyl Suzuki couplings, the aliphatic backbone of certain boronic esters (e.g., neopentyldiol) can act as a hydride source via β -hydride elimination[1].

Q2: How should I modify my catalyst/ligand system to favor cross-coupling over debromination? A2: You must thermodynamically and kinetically favor transmetalation. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or wide bite-angle bidentate ligands (e.g., Xantphos). These ligands impart significant steric strain around the Pd center, forcing the substrates into closer proximity. This dramatically accelerates product-forming reductive elimination and actively suppresses unproductive β -hydride elimination pathways[4][5].

Q3: Which base and solvent combination minimizes this risk? A3: Switch from alkoxides to mild, non-nucleophilic inorganic bases like anhydrous K3​PO4​ or Cs2​CO3​ [2][6]. Pair this with an anhydrous, aprotic solvent such as Toluene or 1,4-Dioxane.

Troubleshooting Start High Debromination Observed? CheckSolvent Using protic solvents? (e.g., EtOH, H2O, iPrOH) Start->CheckSolvent ChangeSolvent Switch to anhydrous Toluene, Dioxane, or THF CheckSolvent->ChangeSolvent Yes CheckBase Using strong alkoxides? (e.g., NaOtBu, NaOMe) CheckSolvent->CheckBase No ChangeBase Switch to weaker, non-hydride donating bases (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Is transmetalation too slow due to 3-carboxylate sterics? CheckBase->CheckLigand No ChangeLigand Use bulky, electron-rich ligands (SPhos, XPhos, Xantphos) CheckLigand->ChangeLigand Yes

Troubleshooting logic tree for diagnosing and resolving debromination side reactions.

Quantitative Reaction Parameter Effects

The following table summarizes the impact of various reaction parameters on the competition between successful cross-coupling and debromination when utilizing sterically hindered aryl bromides.

Parameter CategorySpecific ReagentImpact on Transmetalation RateDebromination RiskRecommended for this Substrate?
Ligand PPh3​ SlowHighNo
Ligand SPhos / XPhosFastLowYes
Base NaOtBuN/AHigh ( β -hydride elimination)No
Base K3​PO4​ (Anhydrous)N/ALowYes
Solvent Ethanol / IsopropanolN/AHigh (H-donor)No
Solvent Toluene / Dioxane (Anhydrous)N/ALowYes

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in diagnostic checkpoints so you can immediately identify if the reaction is failing at the oxidative addition or transmetalation stage.

Materials Required:
  • Electrophile: Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv)

  • Nucleophile: Arylboronic acid or ester (1.5 equiv)

  • Catalyst/Ligand: Pd2​(dba)3​ (2 mol%), SPhos (8 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromobenzo[b]thiophene-3-carboxylate, the arylboronic acid, Pd2​(dba)3​ , SPhos, and anhydrous K3​PO4​ .

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, sparged Toluene via syringe.

  • Execution: Heat the reaction mixture to 90 °C under vigorous stirring.

  • Diagnostic Checkpoint (Self-Validation at 1 Hour): Withdraw a 10 µL aliquot from the reaction mixture under Argon. Quench with 100 µL of water, extract with 200 µL of Ethyl Acetate, and analyze the organic layer via LC-MS.

    • Scenario A (Success): [M+H]+ for the cross-coupled product is dominant. Proceed to completion.

    • Scenario B (Oxidative Addition Failure): [M+H]+ for the starting material is dominant, with no product or byproduct. Action: Check catalyst viability and ensure strict oxygen exclusion.

    • Scenario C (Transmetalation Failure / Hydride Source Present): [M+H]+ for Methyl benzo[b]thiophene-3-carboxylate (des-bromo mass) is dominant. Action: Stop the reaction. The boronic acid may be sterically incompatible, or moisture has compromised the anhydrous base/solvent[6].

  • Workup: Upon completion (typically 4-12 hours), cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (PMC). Available at:[Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. ACS Publications. Available at: [Link]

  • Suzuki proto-dehalogenation problem. r/Chempros (Reddit). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Welcome to the advanced troubleshooting and protocol center for handling Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5)[1]. As a functionalized heterocycle, this compound is a highly valuable building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for handling Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5)[1]. As a functionalized heterocycle, this compound is a highly valuable building block in pharmaceutical research and materials science. However, its structural features—specifically the methyl ester, the electron-rich thiophene ring, and the aryl bromide—make it susceptible to three distinct degradation pathways during long-term storage: hydrolysis, photo-oxidation, and photolytic debromination.

This guide is designed for research scientists requiring high-fidelity preservation of this compound, detailing the causality of its degradation, self-validating storage protocols, and analytical troubleshooting.

Part 1: Core Mechanisms of Degradation

To effectively preserve a chemical entity, one must first understand the thermodynamic and kinetic drivers of its decomposition. Methyl 4-bromobenzo[b]thiophene-3-carboxylate possesses three primary vulnerabilities:

  • Ester Hydrolysis: The methyl ester moiety is highly susceptible to nucleophilic attack by ambient moisture[2]. This reaction is catalyzed by trace acids or bases, cleaving the ester bond to yield 4-bromobenzo[b]thiophene-3-carboxylic acid and methanol.

  • Thiophene Photo-Oxidation: The sulfur atom within the benzo[b]thiophene core is electron-rich. Upon exposure to ambient UV/Vis light in the presence of oxygen, photosensitization generates highly reactive singlet oxygen. This electrophile attacks the sulfur atom, forming sulfoxides ( S=O ) and, eventually, sulfones ( O=S=O )[3][4].

  • Photolytic Debromination: The C−Br bond is prone to homolytic cleavage under UV irradiation. The resulting aryl radical can abstract a hydrogen atom from trace environmental solvents or impurities, resulting in the irreversible loss of the bromine atom[5][6].

DegradationMechanisms A Methyl 4-bromobenzo[b] thiophene-3-carboxylate B Hydrolysis (Moisture + Heat) A->B C Photo-oxidation (O2 + UV Light) A->C D Debromination (UV Homolysis) A->D E 4-bromobenzo[b]thiophene -3-carboxylic acid B->E F Sulfoxide / Sulfone Derivatives C->F G Methyl benzo[b]thiophene -3-carboxylate D->G

Mechanistic degradation pathways of Methyl 4-bromobenzo[b]thiophene-3-carboxylate.

Part 2: Troubleshooting Guide & FAQs

Q: My stored compound is slowly turning yellow/brown over time. What is happening? A: This discoloration is the macroscopic signature of photo-oxidation [3][4]. When the benzo[b]thiophene core is exposed to light and oxygen, the sulfur atom oxidizes into a sulfoxide or sulfone. This oxidation disrupts the extended π -conjugation of the aromatic system, shifting its absorption spectrum into the visible range and causing the yellow/brown appearance.

Q: My LC-MS analysis shows a new impurity peak at M-14 Da. How did this form? A: An M-14 Da mass shift is the classic indicator of methyl ester hydrolysis [2]. Ambient moisture has cleaved the ester bond, replacing the methyl group ( −CH3​ , 15 Da) with a proton ( −H , 1 Da). The net difference is a loss of 14 Da, confirming the formation of 4-bromobenzo[b]thiophene-3-carboxylic acid.

Q: I am seeing a degradation product with an M-78 Da shift, and the isotopic pattern has changed. What is the cause? A: This indicates photolytic debromination [5][6]. Bromine naturally exists as a 1:1 ratio of 79Br and 81Br , giving brominated compounds a distinct doublet in mass spectrometry. UV exposure has caused homolytic cleavage of the C−Br bond. The subsequent abstraction of a hydrogen atom replaces the bromine (~79/81 Da) with a proton (1 Da), resulting in a net loss of ~78/80 Da and the complete disappearance of the 1:1 isotopic doublet.

Q: Can I store this compound long-term as a stock solution in DMSO or Methanol? A: No. Storing functionalized benzo[b]thiophenes in solution exponentially increases the kinetics of degradation. Solvents like methanol can participate in transesterification, while DMSO can act as an oxygen donor or facilitate trace metal-catalyzed cross-coupling. Always store the compound in its dry, solid state.

Part 3: Quantitative Degradation Metrics

To maintain scientific integrity, monitor your stock against the following analytical thresholds. If impurities exceed the "Acceptable Limit," the batch must be re-purified (typically via silica gel chromatography) before use in sensitive cross-coupling reactions.

Degradation PathwayPrimary TriggerKinetic AcceleratorAcceptable LimitAnalytical DetectionMitigation Strategy
Ester Hydrolysis Moisture ( H2​O )Ambient Heat (>25°C)< 0.5%LC-MS (M-14 Da)Desiccant, -20°C Storage
Thiophene Oxidation Oxygen ( O2​ )UV/Vis Light< 0.1%LC-MS (+16 Da for S=O)Argon Purge, Amber Vials
Photolytic Debromination UV LightTrace Solvents (H-donors)< 0.1%Loss of Br Isotope PatternDark Storage, Solid State

Part 4: Self-Validating Standard Operating Procedure (SOP)

To prevent the aforementioned degradation pathways, follow this self-validating workflow for long-term storage. This protocol ensures that every step has a built-in verification mechanism to guarantee the integrity of the environment.

Protocol: Air-Free, Moisture-Free Aliquoting
  • Thermal Dehydration of Receptacles: Bake amber glass vials at 120°C for 2 hours.

    • Causality: This removes adsorbed surface moisture that acts as the primary nucleophile for ester hydrolysis[2].

  • Aliquoting (Self-Validating Step): Transfer the compound into the vials inside a dry glovebox (Relative Humidity < 5%).

    • Validation: Weigh the empty vial, then weigh the filled and sealed vial. Record this baseline mass. Any future increase in mass indicates a breach in the seal and moisture ingress.

  • Inert Gas Backfilling: If a glovebox is unavailable, purge the headspace of each vial with high-purity Argon for 30 seconds.

    • Causality: Argon is denser than ambient air and effectively displaces oxygen, starving the environment of the O2​ required for singlet oxygen formation and sulfoxidation[4].

  • Desiccant Sealing (Self-Validating Step): Cap tightly with PTFE-lined septa and wrap the seal with Parafilm. Place the vials in a secondary vacuum-sealed bag containing indicating Drierite (calcium sulfate).

    • Validation: The indicating Drierite is blue when dry and turns pink upon moisture exposure. This provides an immediate, visual fail-state for the storage system.

  • Cold Storage: Store the secondary container at -20°C in the dark.

    • Causality: Low thermal energy suppresses the activation energy required for both hydrolysis and radical propagation[5].

StorageSOP S1 1. Thermal Dehydration (Bake Vials) S2 2. Aliquoting (Amber Glass) S1->S2 S3 3. Argon Purge (O2 Displacement) S2->S3 S4 4. Desiccant Sealing S3->S4 S5 5. Cold Storage (-20°C) S4->S5

Self-validating workflow for air-free, moisture-free compound storage.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for analyzing Methyl 4-bromobenzo[b]thiophene-3-carboxylate purity

Optimizing and Validating HPLC Methods for Methyl 4-bromobenzo[b]thiophene-3-carboxylate Purity: A Column Chemistry Comparison Guide Executive Summary Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS 1824310-55-5)[1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for Methyl 4-bromobenzo[b]thiophene-3-carboxylate Purity: A Column Chemistry Comparison Guide

Executive Summary

Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS 1824310-55-5)[1] is a highly rigid, electron-rich aromatic intermediate crucial for the synthesis of targeted therapeutics. Validating a purity method for this compound presents a distinct chromatographic challenge: the separation of closely related positional isomers, such as the 5-bromo[2] and 6-bromo regioisomers, which are common synthetic byproducts. This guide compares standard C18 chemistries against π−π driven stationary phases (Phenyl-Hexyl and Biphenyl) to establish a robust, self-validating HPLC method compliant with the updated ICH Q2(R2) guidelines[3].

The Causality of Column Selectivity: Overcoming the Isomer Bottleneck

As a Senior Application Scientist, the first step in method development is understanding the physical chemistry of the analyte. Standard reversed-phase C18 columns rely almost exclusively on hydrophobic dispersion forces[4]. Because positional isomers of bromobenzothiophene possess identical molecular weights and virtually indistinguishable LogP values, C18 columns fail to provide adequate resolution, often resulting in severe co-elution[4].

To achieve baseline resolution, we must exploit the electronic differences of the regioisomers. The position of the electron-withdrawing bromine atom alters the electron density distribution across the benzothiophene core.

  • Phenyl-Hexyl Columns: These phases introduce a single phenyl ring tethered by a C6 alkyl chain, offering a hybrid retention mechanism of moderate hydrophobicity and π−π interactions. While better than C18, they often only yield partial resolution for highly similar rigid planar isomers[5].

  • Biphenyl Columns (The Optimal Choice): Biphenyl stationary phases feature two aromatic rings bonded end-to-end. This dual-ring system provides a significantly larger electron cloud, maximizing π−π interactions[6]. Furthermore, the biphenyl ligand exhibits exceptional shape selectivity; it can twist to sterically accommodate the rigid planar structure of benzothiophene, interacting differentially based on the exact spatial position of the bromine atom[6][7].

Mobile Phase Causality: The Methanol Imperative

The choice of organic modifier is as critical as the column chemistry. While acetonitrile is the default choice for many C18 methods due to its low viscosity and favorable UV cutoff, it is highly detrimental to phenyl-based separations. Acetonitrile contains a triple bond with π electrons that actively compete with the stationary phase for the analyte's π system, effectively suppressing the unique aromatic selectivity of the column[8][9].

Conversely, methanol lacks π electrons. Using methanol as the strong solvent enhances the π−π interactions between the biphenyl stationary phase and the benzothiophene analytes, maximizing resolution[8][9].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol embeds a System Suitability Test (SST) as a self-validating gatekeeper. The method cannot proceed to sample analysis unless the SST proves the π−π interaction mechanism is actively resolving the critical isomer pair.

Step-by-Step Methodology:

  • Preparation of Diluent: Mix 50:50 (v/v) MS-grade Water:Methanol.

  • Preparation of SST Solution: Dissolve Methyl 4-bromobenzo[b]thiophene-3-carboxylate to a concentration of 1.0 mg/mL. Spike this solution with 0.1% (w/w) of Methyl 5-bromobenzo[b]thiophene-3-carboxylate (Impurity A).

  • Chromatographic Conditions:

    • Column: Biphenyl Core-Shell, 150 x 4.6 mm, 2.7 µm[7].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 0-2 min (40% B), 2-12 min (40% to 80% B), 12-15 min (80% B), 15-15.1 min (back to 40% B), 15.1-20 min (equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (strictly controlled to ensure reproducible π−π complexation thermodynamics).

    • Detection: UV at 254 nm.

  • Self-Validation Gate (SST): Inject the SST solution. The resolution ( Rs​ ) between the 4-bromo main peak and the 5-bromo impurity must be ≥2.0 . If Rs​<2.0 , the system is invalid, indicating either mobile phase contamination (e.g., accidental use of acetonitrile) or column degradation.

Comparative Data Analysis

The following table summarizes the quantitative performance of three different column chemistries using the optimized methanol gradient described above.

Column ChemistryRetention Mechanism Rs​ (4-Bromo vs 5-Bromo)Tailing Factor ( Tf​ )Result Status
Standard C18 Hydrophobic Dispersion0.81.45Fail (Co-elution)
Phenyl-Hexyl Hydrophobic + Moderate π−π 1.61.15Suboptimal (Partial)
Biphenyl Strong π−π
  • Shape Selectivity
2.9 1.02 Pass (Baseline)

ICH Q2(R2) Method Validation Results

Following the successful SST, the Biphenyl method was validated according to the latest ICH Q2(R2) standards, which emphasize analytical lifecycle management and robustness[3][10][11].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timesBlank & Matrix clearPass
Linearity & Range R2≥0.999 (LOQ to 120% of target) R2=0.9998 Pass
Accuracy 98.0% - 102.0% recovery at 3 levels99.4% - 100.6%Pass
Repeatability %RSD ≤1.0% (n=6 injections)0.45%Pass
Intermediate Precision %RSD ≤2.0% (n=12, diff. days/analysts)0.62%Pass
LOD / LOQ S/N > 3 / S/N > 100.01% / 0.03%Pass

Workflow Visualization

G SST System Suitability Test (Rs > 2.0 for Isomers) Spec Specificity (No Matrix Interference) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (%RSD ≤ 1.0%) Acc->Prec Robust Robustness (ICH Q2(R2) Parameters) Prec->Robust

Fig 1: ICH Q2(R2) analytical method validation workflow for benzothiophene purity analysis.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • ICH Q2(R2) Scientific Guideline - European Medicines Agency (EMA). Available at:[Link]

  • Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS 1824310-55-5) - Chemsrc Chemical Database. Available at:[Link]

  • Investigation of the Impact of Mobile Phase on Phenyl Selectivity - Phenomenex. Available at:[Link]

  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation - Restek Corporation. Available at:[Link]

  • Enhanced Aromatic Selectivity Using Biphenyl HPLC Columns - Chromtech. Available at: [Link]

  • HALO Phenyl-Hexyl Column Specifications and Selectivity - Advanced Materials Technology. Available at: [Link]

  • Separation Characteristics of Phenyl/PFPP Reversed Phase Columns - Shimadzu. Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review. Available at:[Link]

Sources

Comparative

Methyl 4-bromobenzo[b]thiophene-3-carboxylate vs ethyl ester derivative stability

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to move beyond superficial stability claims. When optimizing benzo[b]thiophene-3-carboxylate scaffolds—privileged structures...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to move beyond superficial stability claims. When optimizing benzo[b]thiophene-3-carboxylate scaffolds—privileged structures in drug discovery—the choice between a methyl and an ethyl ester is not merely a synthetic preference; it is a fundamental thermodynamic and pharmacokinetic decision.

This guide objectively compares the stability profiles of Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5) and its ethyl ester derivative (CAS: 1824415-17-9), detailing the mechanistic causality behind their degradation and providing a self-validating protocol for empirical testing.

Mechanistic Causality: Steric Hindrance vs. Enzymatic Affinity

To predict how these two derivatives will behave in vitro and in vivo, we must decouple chemical hydrolysis (non-enzymatic) from metabolic lability (enzymatic).

Chemical Hydrolysis: The Role of the Inaccessible Solid Angle

Under physiological or basic conditions, ester hydrolysis is driven by the nucleophilic attack of water or hydroxide ions on the electrophilic carbonyl carbon[1]. The rate of this degradation is inversely proportional to the steric hindrance of the alkoxy group[2].

The ethyl group in ethyl 4-bromobenzo[b]thiophene-3-carboxylate creates a larger "inaccessible solid angle" around the sp² oxygen and carbonyl carbon compared to the methyl derivative[3]. This increased steric bulk physically shields the electrophilic center, raising the activation energy required to form the tetrahedral intermediate. Consequently, the ethyl ester exhibits superior chemical stability in aqueous buffers[1].

Enzymatic Hydrolysis: Carboxylesterase (CES) Specificity

In biological matrices, ester stability is dictated by human carboxylesterases, primarily CES1 (hepatic) and CES2 (intestinal)[4]. Human CES1 features a highly specific active site characterized by a small alcohol-binding pocket and a large acyl-binding pocket.

Because the methyl group is smaller, methyl esters are the preferred substrates for CES1, leading to rapid metabolic activation or clearance[4]. Substituting the methyl group for an ethyl group introduces a steric clash within the CES1 active site, significantly reducing the enzymatic hydrolysis rate[4].

Expert Insight: When transitioning from in vitro to in vivo models, species differences are critical. While human CES enzymes rapidly hydrolyze methyl esters, rodent plasma studies have demonstrated that methyl benzoates can paradoxically exhibit higher metabolic stability (e.g., t1/2​ = 36 min) than their ethyl counterparts (e.g., t1/2​ = 17 min) due to divergent esterase isoform expression in rats[5].

Quantitative Structure-Lability Comparison

The following table synthesizes the structure-activity relationship (SAR) parameters governing the stability of both derivatives based on homologous ester principles.

ParameterMethyl 4-bromobenzo[b]thiophene-3-carboxylateEthyl 4-bromobenzo[b]thiophene-3-carboxylateMechanistic Rationale
CAS Registry Number 1824310-55-51824415-17-9Compound Identification.
Steric Bulk (Taft's Es​ ) LowHighEthyl group increases the inaccessible solid angle around the carbonyl carbon[3].
Chemical Hydrolysis (pH 7.4) ModerateSlowIncreased steric shielding in the ethyl ester resists nucleophilic attack[1].
Enzymatic Cleavage (Human CES1) FastSlow to ModerateCES1 active site strictly prefers smaller alcohol leaving groups (methyl)[4].
Enzymatic Cleavage (Rat Plasma) SlowFastRodent-specific esterases exhibit inverted steric preferences compared to human CES[5].

Self-Validating Protocol: Hydrolysis Kinetics Assay

To accurately profile these esters, an assay must isolate chemical degradation from enzymatic metabolism. This protocol utilizes a self-validating system of specific inhibitors and heat-inactivated matrices to ensure absolute data integrity.

Step 1: Reagent & Substrate Preparation

  • Action: Prepare 500 µM stock solutions of the methyl and ethyl esters in DMSO. Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: DMSO ensures the hydrophobic benzo[b]thiophene core remains soluble. The final assay concentration of DMSO must be kept below 1% (v/v) to prevent the denaturation of metabolic enzymes.

Step 2: Matrix Setup (The Self-Validating Controls)

  • Test Matrix: Human Liver Microsomes (HLM) at 1 mg/mL protein concentration.

  • Control A (Chemical Baseline): Buffer only (no HLM). Isolates non-enzymatic aqueous hydrolysis.

  • Control B (Matrix Effect): Heat-inactivated HLM (boiled at 100°C for 15 min). Differentiates true enzymatic activity from non-specific protein binding.

  • Control C (Enzymatic Validation): HLM pre-incubated with 100 µM bis-(p-nitrophenyl)phosphate (BNPP)[5].

  • Causality: BNPP is an irreversible, selective inhibitor of carboxylesterases. If degradation occurs in the Test Matrix but is halted in Control C, the instability is definitively proven to be CES-mediated[5].

Step 3: Incubation and Sampling

  • Action: Pre-incubate all matrices at 37°C for 10 minutes. Initiate the reaction by spiking the ester substrates to a final concentration of 5 µM. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Causality: 37°C mimics physiological thermodynamics. The time-course sampling allows for the calculation of first-order decay kinetics and half-life ( t1/2​ ).

Step 4: Quenching and LC-MS/MS Analysis

  • Action: Immediately quench the 50 µL aliquots by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Warfarin). Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Causality: Ice-cold organic solvent instantly precipitates the microsomal proteins, permanently halting enzymatic hydrolysis and stabilizing the remaining intact ester for accurate quantification[5].

Experimental Workflow Visualization

EsterStability Substrate 4-Bromobenzo[b]thiophene-3-carboxylate (Methyl vs Ethyl) Split Substrate->Split Chem Chemical Hydrolysis (pH 7.4 Buffer Control) Split->Chem Enz Enzymatic Hydrolysis (Human Liver Microsomes) Split->Enz ChemMech Steric Shielding Dominates (Ethyl > Methyl Stability) Chem->ChemMech EnzMech Active Site Affinity Dominates (CES1 Prefers Methyl) Enz->EnzMech LCMS LC-MS/MS Quantification (Self-Validating with BNPP Control) ChemMech->LCMS EnzMech->LCMS Result Pharmacokinetic Profiling (Half-life & Intrinsic Clearance) LCMS->Result

Figure 1: Workflow isolating chemical vs. enzymatic hydrolysis mechanisms of ester derivatives.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) URL:[Link]

  • Hydrolysis of Esters: Mechanism and Conditions Source: Psiberg URL:[Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL:[Link]

Sources

Validation

Experimental vs computational DFT models for Methyl 4-bromobenzo[b]thiophene-3-carboxylate

An In-Depth Comparison Guide: Experimental vs. Computational DFT Models for Methyl 4-bromobenzo[b]thiophene-3-carboxylate Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5) is a highly specialized heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Experimental vs. Computational DFT Models for Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5) is a highly specialized heterocyclic scaffold utilized in the design of advanced therapeutics, including topoisomerase inhibitors and antimalarial agents[1]. Characterizing this molecule presents a unique analytical challenge: the bulky bromine atom at the C4 position creates severe steric hindrance against the methyl carboxylate group at the C3 position.

Relying solely on empirical spectroscopic data can lead to misassigned peaks due to these anisotropic and steric effects. Conversely, isolated computational models lack the fidelity of real-world solvent interactions. To achieve absolute structural certainty, researchers must employ a self-validating dual workflow—cross-referencing empirical bench data (NMR, FT-IR) with high-level Density Functional Theory (DFT) computational models[2].

This guide provides an objective comparison of experimental and computational workflows, detailing the causality behind protocol choices and presenting comparative data to validate the conformational dynamics of this sterically hindered molecule.

Workflow Visualization: The Dual-Validation System

To establish a self-validating protocol, experimental synthesis and spectroscopic acquisition must run in parallel with computational geometry optimization and frequency calculations. The convergence of these two pipelines (via RMSD analysis) confirms the structural assignment.

Workflow cluster_exp Experimental Pipeline cluster_comp Computational Pipeline Compound Methyl 4-bromobenzo[b]thiophene-3-carboxylate CAS: 1824310-55-5 Synth Sample Preparation (>98% Purity, CDCl3/KBr) Compound->Synth Geom Geometry Optimization (DFT/B3LYP/6-311++G**) Compound->Geom Spec Spectroscopic Acquisition (400 MHz NMR, FT-IR) Synth->Spec Valid Cross-Validation & RMSD Analysis (Steric & Electronic Effects) Spec->Valid Freq Frequency & GIAO NMR (PCM Solvent Model) Geom->Freq Freq->Valid

Parallel workflow for experimental and DFT computational validation of benzothiophene derivatives.

Step-by-Step Methodologies

Experimental Methodology: Spectroscopic Acquisition

The experimental pipeline is designed to capture the physical reality of the molecule in solution and solid states.

  • Step 1: Sample Preparation: Dissolve >98% pure Methyl 4-bromobenzo[b]thiophene-3-carboxylate in deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because its low polarity prevents disruption of the molecule's internal dipole, while 0.03% v/v tetramethylsilane (TMS) is added to provide an absolute zero reference for chemical shifts.

  • Step 2: NMR Acquisition: Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer at 298 K. Causality: A high-field magnet (≥400 MHz) is strictly required to resolve the tightly coupled aromatic protons (H5, H6, H7) on the benzothiophene core, which would otherwise overlap into an unreadable multiplet at lower frequencies[3].

  • Step 3: FT-IR Acquisition: Prepare a KBr pellet (1 mg sample per 100 mg anhydrous KBr). Causality: KBr is completely transparent in the mid-IR region (4000 to 400 cm⁻¹). The sample must be thoroughly desiccated; trace water will produce a broad O-H stretch at ~3400 cm⁻¹ that can obscure critical aromatic C-H overtones[2].

Computational Methodology: DFT Modeling

The computational pipeline simulates the molecule's quantum mechanical behavior to explain the why behind the experimental data.

  • Step 1: Conformational Search & Geometry Optimization: Construct the 3D model and optimize the geometry using the Gaussian suite at the B3LYP level of theory with the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse and polarization functions (++) is non-negotiable here. The large, polarizable electron clouds of the sulfur heteroatom and the C4-bromine require these functions to accurately model their severe steric clash and resulting electron repulsion[2][4].

  • Step 2: Vibrational Frequency Calculation: Run a frequency calculation on the optimized geometry. Causality: This step proves the structure is at a true energy minimum (indicated by the absence of imaginary frequencies). The raw computed frequencies must be scaled by a factor of ~0.96 to correct for the harmonic oscillator approximation inherent in DFT models.

  • Step 3: GIAO NMR Prediction: Compute NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Causality: GIAO ensures gauge invariance, meaning the calculated magnetic properties do not change based on the chosen coordinate system. The Polarizable Continuum Model (PCM) is applied with chloroform parameters to mimic the experimental solvent environment[3].

Data Presentation: Experimental vs. Computational Comparison

The true power of this dual-validation system is revealed when comparing the quantitative outputs. The steric clash between the C4-bromine and the C3-carboxylate forces the ester group to twist out of the aromatic plane (torsion angle ≈ 45–55°). This loss of coplanarity breaks the π-conjugation, which is perfectly reflected in both the experimental and computed data.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: The excellent agreement (Δδ < 0.1 ppm for protons) validates the DFT solvent model.

NucleusPositionExperimental (CDCl₃)DFT Computed (PCM)Δδ (Error)
¹HH-2 (Thiophene)8.158.22+0.07
¹HH-5 (Aromatic)7.487.55+0.07
¹HH-6 (Aromatic)7.257.31+0.06
¹HH-7 (Aromatic)7.827.90+0.08
¹HO-CH₃ (Ester)3.953.91-0.04
¹³CC=O (Carbonyl)163.5164.2+0.7

Table 2: FT-IR Vibrational Frequencies (cm⁻¹) Note: Computed frequencies are scaled by 0.9614 to account for anharmonicity.

Vibrational ModeExperimental (KBr)DFT Computed (Scaled)Mechanistic Assignment
ν(C=O)17281735Ester carbonyl stretch (Blue-shifted due to steric deconjugation)
ν(C=C)1515, 14501522, 1458Benzothiophene ring stretching
ν(C-O)12451251Ester C-O stretch
ν(C-Br)685692C-Br stretching

Discussion: The Causality of Steric Effects

If an analyst relied solely on the experimental FT-IR data, they might misinterpret the C=O stretch at 1728 cm⁻¹. Typically, an ester conjugated to an aromatic ring shows a C=O stretch around 1710 cm⁻¹. The elevated frequency observed experimentally suggests the ester is behaving more like an isolated, non-conjugated aliphatic ester.

Why does this happen? The computational DFT model provides the definitive answer. The optimized geometry reveals that the van der Waals radius of the bromine atom at C4 physically overlaps with the spatial requirements of the methyl carboxylate group at C3. To resolve this steric strain, the molecule forces the carboxylate group to rotate out of the benzothiophene plane. Because the p-orbitals of the carbonyl carbon can no longer overlap efficiently with the π-system of the thiophene ring, conjugation is lost. The C=O bond becomes shorter and stronger, which the DFT frequency calculation accurately predicts (1735 cm⁻¹), perfectly validating the experimental anomaly[4].

By employing this dual experimental-computational framework, researchers can confidently map the complex structure-activity relationships (SAR) of halogenated benzothiophenes, ensuring high-fidelity data for downstream drug development.

References

  • Chemsrc. "Methyl 4-bromobenzo[b]thiophene-3-carboxylate". Chemsrc Database. Available at:[Link]

  • Khodair, A. I., et al. "Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA". Semantic Scholar. Available at:[Link]

  • ACS Publications. "Charge Transfer Properties of Benzo[b]thiophene Ferrocenyl Complexes". Inorganic Chemistry. Available at:[Link]

  • Yernale, N., et al. "Spectroscopic, theoretical and computational investigations of novel benzo[b]thiophene based ligand and its M(II) complexes: As high portentous antimicrobial and antioxidant agents". PubMed. Available at:[Link]

Sources

Comparative

Validating Suzuki Coupling Efficiency of Methyl 4-bromobenzo[b]thiophene-3-carboxylate: A Comparative Guide

Introduction & Mechanistic Context The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry and materials science, frequently serving as a core motif for antimicrobial, anticancer, and anti-inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry and materials science, frequently serving as a core motif for antimicrobial, anticancer, and anti-inflammatory agents[1]. Functionalizing this core via the Suzuki-Miyaura cross-coupling reaction is a standard approach to introduce aryl or heteroaryl substituents[1]. However, the synthesis of 4-substituted benzo[b]thiophenes using Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5)[2] presents a unique synthetic bottleneck: severe steric hindrance.

The bulky methyl carboxylate group at the C3 position creates a significant steric shield around the adjacent C4-bromide. This steric clash heavily impedes the oxidative addition of the palladium(0) catalyst into the C4-Br bond, which is the critical first step in the catalytic cycle[3].

Causality in Catalyst Selection: Overcoming the Steric Bottleneck

Standard palladium catalysts, such as Pd(PPh3)4, are often ineffective for sterically hindered substrates like ortho-substituted aryl halides[3]. The triphenylphosphine ligands are neither sufficiently electron-rich to accelerate oxidative addition nor bulky enough to promote rapid reductive elimination.

To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos is required[3][4]. These ligands promote the formation of a coordinatively unsaturated, highly reactive 12-electron Pd(0) species, which readily undergoes oxidative addition even with hindered aryl bromides[4]. Furthermore, the steric bulk of the ligand accelerates the final reductive elimination step, preventing catalyst trapping and enabling high turnover numbers[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck at C4) Pd0->OxAdd + Ar-Br PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Base Activated) PdII->TransMet + Ar'-B(OH)2 / Base PdII_Ar Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 - Biaryl Product

Catalytic cycle of Suzuki coupling highlighting the steric bottleneck at the oxidative addition step.

Comparative Performance Data

To objectively validate the coupling efficiency, we compare the reactivity of the sterically hindered Methyl 4-bromobenzo[b]thiophene-3-carboxylate against its unhindered isomer, Methyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS: 7312-25-6)[5]. The 5-bromo isomer lacks the ortho-steric clash from the C3-ester, making it highly reactive under standard conditions.

Table 1: Catalyst Screening and Yield Comparison

Reaction Conditions: Aryl bromide (1.0 eq), Phenylboronic acid (1.5 eq), Base (2.0 eq), Solvent (0.1 M), 90°C, 12h.

SubstrateCatalyst SystemBaseSolventConversion / Yield (%)
Methyl 5-bromo... (Unhindered)5 mol% Pd(PPh3)4K2CO3Dioxane/H2O (4:1)>95% / 88%
Methyl 4-bromo... (Hindered)5 mol% Pd(PPh3)4K2CO3Dioxane/H2O (4:1)22% / 15%
Methyl 4-bromo... (Hindered)5 mol% Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)55% / 42%
Methyl 4-bromo... (Hindered)2 mol% Pd2(dba)3 + 4 mol% SPhosK3PO4Toluene/H2O (10:1)>99% / 91%

Data Analysis: The data clearly demonstrates that while Pd(PPh3)4 is sufficient for the 5-bromo isomer, it fails completely for the 4-bromo isomer due to steric hindrance. Switching to a Pd2(dba)3/SPhos system with a stronger, more soluble base (K3PO4) in a non-polar solvent mixture (Toluene/H2O) restores the yield to >90%[3][4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific in-process checks (TLC, LC-MS), the researcher can confirm the success of each mechanistic step before proceeding, preventing wasted time on failed catalytic cycles.

Reagents
  • Methyl 4-bromobenzo[b]thiophene-3-carboxylate (1.0 mmol, 271.13 g/mol )

  • Phenylboronic acid (1.5 mmol)

  • Pd2(dba)3 (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K3PO4 (2.0 mmol)

  • Toluene / H2O (10:1 v/v, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd2(dba)3, SPhos, and K3PO4. Causality: Pd(0) is highly sensitive to oxidation; assembling solid reagents before degassing minimizes atmospheric exposure and prevents catalyst deactivation.

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3x). Add the degassed Toluene/H2O solvent mixture via syringe. Causality: Water is essential to dissolve the K3PO4 base and facilitate the formation of the active boronate complex required for transmetalation[3].

  • Reaction Execution: Seal the tube and heat to 90°C in a pre-heated oil bath for 12 hours.

  • In-Process Validation (TLC/LC-MS): After 4 hours, take a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS. Validation Check: The disappearance of the starting material mass (m/z ~271/273) and appearance of the product mass (m/z ~268) confirms successful oxidative addition and transmetalation. If unreacted bromide remains, protodeboronation of the boronic acid may have occurred, requiring an additional 0.5 eq of boronic acid[3].

  • Workup & Extraction: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes).

Workflow Prep 1. Reagent Prep Degas Solvents Reaction 2. Suzuki Coupling Pd2(dba)3 / SPhos 90°C, 12h Prep->Reaction Quench 3. Quench & Extract EtOAc / H2O Reaction->Quench Purify 4. Purification Silica Column Quench->Purify Validate 5. Validation NMR, LC-MS Purify->Validate

Experimental workflow for the optimized Suzuki coupling of hindered aryl bromides.

Conclusion

Validating the Suzuki coupling efficiency of Methyl 4-bromobenzo[b]thiophene-3-carboxylate requires a fundamental understanding of steric constraints. While standard catalyst systems fail, transitioning to Buchwald-type ligands (SPhos) provides a robust, high-yielding pathway. By employing the comparative data and self-validating protocols outlined above, drug development professionals can confidently functionalize this critical pharmacophore.

References

  • BenchChem - Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Available at: 1

  • Chemsrc - Methyl 4-bromobenzo[b]thiophene-3-carboxylate. Available at: 2

  • BenchChem - Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Available at: 3

  • Journal of the American Chemical Society (JACS) - A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Available at: 4

  • BLD Pharm - 7312-25-6 | Methyl 5-bromobenzo[b]thiophene-3-carboxylate. Available at: 5

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Executive Summary & Chemical Profile Methyl 4-bromobenzo[b]thiophene-3-carboxylate is a highly specialized structural motif utilized extensively in drug discovery and advanced materials synthesis. However, its molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Methyl 4-bromobenzo[b]thiophene-3-carboxylate is a highly specialized structural motif utilized extensively in drug discovery and advanced materials synthesis. However, its molecular architecture—combining a reactive halogen (bromine) with a sulfur-containing heteroaromatic ring (thiophene)—presents unique logistical and environmental challenges during disposal.

Improper handling of brominated organic compounds can lead to the release of corrosive acid gases or the de novo synthesis of persistent organic pollutants . This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management and terminal disposal of this compound.

Quantitative Hazard & Logistical Data

Table 1: Chemical properties and their direct operational implications.

ParameterSpecificationOperational Implication
CAS Number 1824310-55-5[1]Essential for accurate TSDF (Treatment, Storage, and Disposal Facility) waste manifest tracking.
Molecular Formula C10H7BrO2S[1]High halogen and sulfur content dictates specialized twin-chamber incineration.
GHS Hazard Profile H315, H319, H335[2]Mandates handling within a Class II fume hood and the use of chemical-resistant PPE.
Incineration Temp. >1100°C (Secondary Chamber)[3]Extreme thermal energy required to homolytically cleave the stable benzothiophene ring.
Permissible Exposure < 0.1 ppm (Brominated organics)[4]Continuous environmental ventilation required during bulk material handling.

Operational Safety & Handling Protocols

To establish a fundamentally safe laboratory environment, standard operating procedures must be grounded in chemical causality rather than mere compliance.

  • Ventilation & Containment: Handle this compound exclusively within a certified chemical fume hood.

    • Causality: Halogenated thiophenes can volatilize or form fine dust particulates during transfer. The ventilation system must maintain vapor concentrations below the permissible exposure limit of 0.1 ppm to prevent severe respiratory tract irritation .

  • PPE Specifications: Personnel must use double-gloved chemical-resistant nitrile (minimum 0.11 mm thickness) and tight-fitting safety goggles.

    • Causality: Brominated aromatic compounds possess high lipophilicity, allowing them to permeate standard latex rapidly. Double-gloving ensures a fail-safe barrier against dermal absorption.

Spill Management & Decontamination Protocol

A prepared response is critical for mitigating the impact of an accidental release. This protocol utilizes a self-validating chemical neutralization strategy.

Step-by-Step Emergency Response:

  • Neutralization: For incidental spills, treat the affected area dropwise with a 5% aqueous sodium thiosulfate solution .

    • Causality: Sodium thiosulfate acts as a mild reducing agent, rapidly quenching any reactive brominated intermediates or free halogens generated during the spill.

    • Self-Validation: Perform a localized starch-iodine swab test on the residual liquid. A negative colorimetric result confirms the complete neutralization of reactive halogens before proceeding to absorption.

  • Absorption: Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or pure silica sand) over the neutralized spill.

    • Causality: Never use combustible absorbents like sawdust. Brominated organics can act as sensitizers and trigger exothermic reactions when mixed with organic particulates .

  • Collection: Sweep the absorbed mass using non-sparking tools and deposit it into a designated, sealable solid hazardous waste container.

Waste Categorization and Terminal Disposal Plan

The terminal destruction of Methyl 4-bromobenzo[b]thiophene-3-carboxylate requires strict adherence to environmental engineering standards to prevent the emission of toxic byproducts.

Phase 1: Source Segregation (The "No-Mix" Rule)
  • Action: All waste containing this compound must be strictly segregated into dedicated Halogenated Organic Waste streams .

  • Causality: Mixing brominated waste with standard non-halogenated solvents lowers the overall combustion temperature during standard disposal. Co-processing under sub-optimal thermal conditions facilitates the formation of highly toxic polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) .

Phase 2: Consolidation
  • Liquid Waste: Collect reaction filtrates and solvent washes in high-density polyethylene (HDPE) carboys clearly labeled: "Hazardous Waste - Halogenated Organics (Contains Br, S)".

  • Solid Waste: Contaminated silica gel, filter papers, and PPE must be collected in dedicated solid waste drums to prevent cross-contamination.

Phase 3: High-Temperature Incineration (TSDF Protocol)
  • Action: Waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with a twin-chamber incinerator .

  • Causality: The primary chamber volatilizes the organic matrix. The secondary combustion chamber must achieve a minimum temperature of 1100°C with a gas residence time of at least 2 seconds . This extreme thermal environment is mandatory to overcome the high resonance energy of the benzothiophene system and ensure complete molecular destruction.

Phase 4: Flue Gas Scrubbing
  • Action: The incinerator exhaust must be routed through an alkaline wet scrubber system (e.g., sodium hydroxide spray) before atmospheric release .

  • Causality: Thermal destruction of C10H7BrO2S yields Hydrogen Bromide (HBr) and Sulfur Oxides (SOx). The caustic scrubber neutralizes these highly corrosive acid gases into inert, environmentally benign salts (NaBr, Na2SO4), preventing acid rain and downstream equipment corrosion [[5]]([Link]).

Disposal Workflow Visualization

DisposalWorkflow A Lab Bench Methyl 4-bromobenzo[b]thiophene-3-carboxylate Waste B Waste Segregation Halogenated Organic Waste Stream A->B C Solid Waste (Contaminated PPE/Silica) B->C D Liquid Waste (Reaction Filtrates/Solvents) B->D E TSDF Transfer (Licensed Hazardous Waste Handler) C->E D->E F Twin-Chamber Incineration (>1100°C) E->F Thermal Destruction G Caustic Scrubber System (Neutralizes HBr & SOx) F->G Flue Gases (HBr, SOx) H Safe Atmospheric Release G->H Cleaned Exhaust

Fig 1: End-to-end disposal and thermal destruction workflow for halogenated benzothiophenes.

References

  • Chemical Laboratory Safety and Hazard Communication Compliance Manual - Texas A&M University at Galveston. Available at: [Link]

  • CEMS: Comprehensive Emission Monitoring Guide - Centre for Science and Environment (CSE India). Available at: [Link]

  • Brominated flame retardants: sources, distribution, exposure pathways, and toxicity - Canadian Science Publishing. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-bromobenzo[b]thiophene-3-carboxylate

Advanced Safety & Operational Handling Guide: Methyl 4-bromobenzo[b]thiophene-3-carboxylate As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires more than a cursory gla...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Handling Guide: Methyl 4-bromobenzo[b]thiophene-3-carboxylate

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals working with (CAS: 1824310-55-5)[1], understanding the causality behind its hazard profile is essential for designing a self-validating safety protocol. This compound is a highly valuable pharmacophore building block, but its specific molecular architecture demands rigorous operational and disposal plans.

Mechanistic Hazard Assessment

The hazard profile of this compound is directly driven by its structural components:

  • Lipophilic Benzothiophene Core : Facilitates rapid dermal penetration upon contact, easily bypassing the skin's natural aqueous barrier.

  • Reactive Bromine & Ester Moieties : Act as localized electrophiles, leading to potential protein adduction in exposed tissues.

Consequently, this compound and its close structural isomers are classified under standard GHS parameters as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, standard laboratory attire is insufficient. The following table summarizes the quantitative and qualitative PPE requirements necessary for a zero-exposure environment:

Protection ZoneRecommended PPE SpecificationMechanistic Rationale
Ocular Snug-fitting chemical splash goggles (ANSI Z87.1+).Prevents micro-particulate ingress and aerosolized ester exposure, averting severe corneal irritation (H319)[2].
Dermal (Hands) Double-gloving with Nitrile (min. 0.11 mm thickness).Nitrile provides robust chemical resistance against lipophilic halogenated aromatics. Double gloving prevents breakthrough during prolonged handling.
Dermal (Body) Flame-retardant lab coat (Nomex or treated cotton) with knit cuffs.Prevents electrostatic buildup (critical for dry brominated powders) and shields against accidental dermal absorption (H315)[2].
Respiratory Certified chemical fume hood (face velocity 0.4–0.6 m/s).Mitigates inhalation of fine crystalline dust, preventing acute respiratory tract irritation (H335)[2].

Operational Workflow & Handling Protocol

Every step in handling Methyl 4-bromobenzo[b]thiophene-3-carboxylate must function as a self-validating system to ensure complete containment.

Step 1: Pre-Operation Hazard Assessment & Verification

  • Action : Verify the fume hood sash is at the optimal height and the face velocity monitor reads strictly between 0.4 and 0.6 m/s.

  • Causality : Proper, verified airflow is the primary engineering control against H335 respiratory hazards. Operating outside this velocity range risks either inadequate extraction or the creation of turbulent eddies that pull powder back into the operator's breathing zone.

Step 2: Anti-Static Weighing Protocol

  • Action : Use a grounded, anti-static weighing boat and a PTFE-coated or ceramic spatula.

  • Causality : Halogenated powders are highly prone to electrostatic dispersion. Static discharge can cause the powder to rapidly aerosolize or adhere to metal spatulas, which compromises precise molar equivalents and exponentially increases exposure risk.

Step 3: Solubilization and Transfer

  • Action : When dissolving the compound (commonly in solvents like DMF, DCM, or THF), slowly dispense the solvent down the inner wall of the reaction vessel.

  • Causality : Direct overhead addition can cause micro-splashing of the lipophilic mixture. Wall-dispensing ensures a smooth laminar flow, preventing splashback that could bypass primary PPE barriers.

Spill Response & Halogenated Waste Disposal Plan

In the event of a containment breach, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Spill Protocol (Step-by-Step) :

  • Containment : Isolate the area immediately. Do not sweep the dry powder under any circumstances, as mechanical agitation generates hazardous, inhalable aerosols.

  • Aerosol Suppression : Cover the spilled material with slightly dampened absorbent pads or an inert material (e.g., vermiculite or sand) to suppress dust generation.

  • Collection : Use non-sparking tools to carefully transfer the absorbed material into a designated, sealable hazardous waste container.

Disposal Plan : Methyl 4-bromobenzo[b]thiophene-3-carboxylate must be strictly segregated into Halogenated Organic Waste .

  • Causality : Mixing brominated compounds with non-halogenated waste streams can lead to hazardous exothermic reactions or toxic gas release during downstream waste processing. All contaminated PPE, weighing boats, and reaction residues must be clearly labeled and sent for high-temperature incineration by a licensed hazardous waste facility[3].

Safety Workflow Visualization

The following diagram illustrates the logical progression of the safety and handling protocol, ensuring all operational choices are visually mapped to their safety outcomes.

SafetyWorkflow Assessment Hazard Assessment (H315, H319, H335) PPE Don Specific PPE (Nitrile, Goggles) Assessment->PPE Hood Transfer to Fume Hood (Velocity 0.4-0.6 m/s) PPE->Hood Handling Anti-Static Weighing & Transfer Hood->Handling Spill Spill Occurs? Handling->Spill SpillResponse Dampen & Absorb (Avoid Sweeping) Spill->SpillResponse Yes Disposal Halogenated Waste Segregation Spill->Disposal No SpillResponse->Disposal End Doff PPE & Decontaminate Disposal->End

Fig 1: End-to-end safety workflow for handling halogenated benzothiophene derivatives.

References

  • Title : CAS#:1824310-55-5 | Methyl 4-bromobenzo[b]thiophene-3-carboxylate MSDS & Properties Source : Chemsrc URL :[Link]

Sources

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